Product packaging for Aluminum phthalocyanine hydroxide(Cat. No.:CAS No. 15554-15-1)

Aluminum phthalocyanine hydroxide

Cat. No.: B2558498
CAS No.: 15554-15-1
M. Wt: 556.5 g/mol
InChI Key: QMBKZWHVFIDIRL-UHFFFAOYSA-M
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Description

Overview of Phthalocyanine (B1677752) Macrocycles in Contemporary Chemistry

Phthalocyanines (Pcs) are a class of intensely colored, aromatic macrocyclic compounds that are structurally related to porphyrins. wikipedia.org These synthetic compounds are composed of four isoindole units linked by nitrogen atoms, forming a large 18-electron delocalized π-system that is responsible for their remarkable stability and distinct electronic properties. jchemrev.comsquarespace.com The central cavity of the phthalocyanine macrocycle can chelate a wide variety of metal and metalloid ions, leading to a vast family of metallophthalocyanines (MPcs) with tailored properties. squarespace.comchemeurope.com

The versatility of phthalocyanines stems from the ability to modify their structure through peripheral and axial substitutions. jchemrev.comsquarespace.com These modifications can fine-tune the electronic, optical, and solubility characteristics of the molecule, making them suitable for a broad range of applications. jchemrev.com In contemporary chemistry, phthalocyanines are investigated for their roles in catalysis, chemical sensing, the development of solar cells, and nonlinear optics. jchemrev.comresearchgate.net

Significance of Aluminum Phthalocyanine Systems in Advanced Materials and Photonic Research

Among the various metallophthalocyanines, aluminum phthalocyanine systems have emerged as particularly significant in the fields of advanced materials and photonics. The incorporation of an aluminum ion into the phthalocyanine macrocycle, often with an axial ligand such as a hydroxide (B78521) group, imparts specific properties that are highly desirable for technological applications.

Aluminum phthalocyanines are known for their strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov This characteristic is crucial for applications that require deep tissue penetration of light, such as photodynamic therapy (PDT). nih.govmdpi.com Furthermore, their high chemical and thermal stability makes them robust components in various material formulations. squarespace.comresearchgate.net In photonic research, the unique photophysical properties of aluminum phthalocyanines, including their ability to generate singlet oxygen with high quantum yields, are extensively explored. mdpi.com

Scope and Research Trajectories for Aluminum Phthalocyanine Hydroxide

The primary focus of this article is to provide a detailed analysis of the chemical compound "this compound." The subsequent sections will delve into its specific structural features, methods of synthesis, and its established and emerging applications.

Current research on this compound is multifaceted. One significant trajectory involves its application in photodynamic therapy, where scientists are working to enhance its efficacy and delivery to target tissues. nih.govnih.govnih.gov Another key area of investigation is its use in advanced materials, such as in the fabrication of thin films for electronic and optical devices. squarespace.com The aggregation behavior of this compound in different solvent systems is also a critical area of study, as this significantly influences its photophysical properties and performance in various applications. researchgate.netresearchgate.netresearchgate.net Future research is expected to further explore the potential of this compound in areas like optical data storage and gas sensing, driven by its unique light-absorbing and charge-carrying capabilities.

Compound Profile: this compound

PropertyValue
Chemical Formula C₃₂H₁₇AlN₈O
Molecular Weight 556.53 g/mol
Appearance Blue to green powder
Solubility Generally insoluble in water, soluble in some organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H17AlN8O B2558498 Aluminum phthalocyanine hydroxide CAS No. 15554-15-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15554-15-1

Molecular Formula

C32H17AlN8O

Molecular Weight

556.5 g/mol

IUPAC Name

aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide

InChI

InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1

InChI Key

QMBKZWHVFIDIRL-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3]

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Aluminum Phthalocyanine Hydroxide Analogues

Advanced Synthetic Routes for Aluminum Phthalocyanine (B1677752) Hydroxide (B78521) Derivatives

The synthesis of aluminum phthalocyanine hydroxide derivatives can be broadly categorized into three main strategies: the foundational cyclotetramerization of phthalonitrile (B49051) precursors, post-synthetic modification of the axial ligand, and the introduction of substituents on the periphery of the macrocycle.

Classical and Modified Cyclotetramerization Approaches

The most fundamental method for synthesizing the phthalocyanine macrocycle is the cyclotetramerization of phthalonitrile or its derivatives. nih.gov This reaction is typically carried out at high temperatures in the presence of a metal salt, which acts as a template for the formation of the macrocyclic ring. evitachem.com For the synthesis of this compound, an aluminum salt such as aluminum chloride is used. nih.govevitachem.com The initial product is often an aluminum phthalocyanine chloride, which can then be hydrolyzed to the hydroxide form. evitachem.com

A common solvent for this reaction is a high-boiling point alcohol like 1-pentanol, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to facilitate the reaction. nih.govnih.gov The disappearance of the nitrile (-CN) peak in the infrared spectrum of the product confirms the successful cyclotetramerization. nih.gov

Modifications to this classical approach aim to improve yields, reduce reaction times, and introduce a wider range of functional groups. One such modification involves the use of microwave irradiation, which can significantly accelerate the reaction. jchemrev.com Another approach is solid-state synthesis, which reduces the amount of high-boiling, environmentally harmful solvents. aalto.fi

Post-Synthetic Axial Ligand Functionalization Strategies

Once the aluminum phthalocyanine macrocycle is formed, the axial hydroxide ligand can be replaced or modified through post-synthetic functionalization. This strategy allows for the fine-tuning of the molecule's properties without altering the core phthalocyanine structure. For instance, the hydroxide group can be substituted with other ligands, such as phenoxy groups, by reacting the chloroaluminum phthalocyanine precursor with the corresponding phenol. nih.gov This axial phenoxylation has been shown to influence the molecule's sensitivity in sensor applications. nih.gov

The choice of the axial ligand can significantly impact the electronic properties and intermolecular interactions of the phthalocyanine complex. nih.gov Studies on silicon phthalocyanines, which are structurally similar to their aluminum counterparts, have demonstrated that the functionalization of axial ligands affects energy transfer processes in donor-acceptor pairs. nih.gov This highlights the importance of axial ligand modification in designing phthalocyanines for specific applications.

Preparation of Peripherally Substituted this compound Complexes

Introducing substituents directly onto the peripheral positions of the phthalocyanine ring is a powerful method for modulating its solubility, aggregation behavior, and electronic properties. researchgate.netrsc.org This is typically achieved by starting with a substituted phthalonitrile precursor in the cyclotetramerization reaction. nih.govresearchgate.net A wide variety of substituents can be introduced, including alkyl, aryl, alkoxy, and thioether groups. researchgate.netumich.edusigmaaldrich.com

For example, the synthesis of aluminum 2(3), 9(10), 16(17), 23(24)-tetrakis-(sodium 2-mercaptoacetate) phthalocyanine is achieved through the cyclotetramerization of sodium 2-mercaptoacetate phthalonitrile. nih.gov Similarly, peripherally substituted phthalocyanines with bulky groups like 2,6-diisopropylphenoxy have been synthesized to control aggregation. nih.gov The introduction of these peripheral groups can cause a bathochromic (red) shift in the Q-band of the electronic absorption spectrum. researchgate.net

Spectroscopic and Diffraction-Based Structural Characterization Methodologies

A comprehensive understanding of the structure of this compound analogues is crucial for correlating their molecular architecture with their observed properties. A suite of spectroscopic techniques is employed for this purpose.

Electronic Absorption and Emission Spectroscopies for Molecular Structure Determination

Electronic absorption (UV-Vis) and fluorescence spectroscopies are fundamental tools for characterizing phthalocyanines. researchgate.netethernet.edu.et The UV-Vis spectrum of a typical metallophthalocyanine exhibits two main absorption regions: the intense Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). jchemrev.comresearchgate.net The Q-band, which corresponds to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring, is particularly sensitive to the central metal ion, axial ligands, and peripheral substituents. jchemrev.comresearchgate.net

For this compound in ethanol (B145695), the Q-band appears around 671 nm. researchgate.netresearchgate.net Aggregation of phthalocyanine molecules can lead to significant changes in the absorption spectrum, often resulting in the broadening or splitting of the Q-band. researchgate.netnih.gov The formation of dimers and higher-order aggregates can be monitored by observing these spectral changes. researchgate.netnih.gov

Fluorescence spectroscopy provides complementary information about the excited state properties of these molecules. researchgate.netresearchgate.net The emission spectrum is typically a mirror image of the Q-band absorption. ethernet.edu.et The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to probe interactions with other molecules or surfaces.

Compound Solvent Absorption Maxima (nm) Emission Maxima (nm)
This compoundEthanol~353, ~671 researchgate.netresearchgate.net~680 researchgate.net
Chloroaluminum PhthalocyanineN,N-dimethylformamide (DMF)~678 researchgate.net~685 researchgate.net
Sulfonated Aluminum PhthalocyanineAqueous Buffer (pH 7.4)~675 researchgate.netNot specified

Vibrational Spectroscopies (FTIR, Raman) for Ligand and Macrocycle Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopies are powerful techniques for probing the vibrational modes of the phthalocyanine macrocycle and its associated ligands. FTIR spectroscopy is particularly useful for identifying the functional groups present in the molecule. nih.govnih.gov For instance, the successful formation of the phthalocyanine ring during synthesis can be confirmed by the disappearance of the characteristic C≡N stretching vibration of the phthalonitrile precursor. nih.gov The presence of a hydroxyl group in this compound can be identified by its O-H stretching vibration. researchgate.net The Al-O bond also exhibits a characteristic vibration in the FTIR spectrum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comyoutube.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. surfacesciencewestern.com

In the context of this compound (AlPcOH), XPS provides valuable insights into the surface chemistry and elemental distribution. For instance, analysis of the Al 2p peak can confirm the presence of aluminum in its +3 oxidation state, characteristic of its bonding within the phthalocyanine macrocycle and with the axial hydroxide ligand. The binding energy of the Al 2p peak in layered double hydroxides, which can be analogous systems, is observed around 74.5 eV, similar to aluminum hydroxide compounds like gibbsite and bayerite. mdpi.com

Furthermore, XPS can be employed to study the interfacial chemistry of thin films containing aluminum phthalocyanine derivatives. Studies on related systems, such as Al/Mg/PET interfaces, have demonstrated the ability of XPS to identify the formation of metal-organic complexes, for example, through the interaction of aluminum with carbonyl groups to form O-Al-C bonds. worldscientific.com High-resolution scans of the C 1s, N 1s, and O 1s regions can elucidate the bonding environments of these elements within the phthalocyanine structure and at its surface. For example, the N 1s spectrum can be deconvoluted to distinguish between the different nitrogen environments within the phthalocyanine ring, such as pyridinic and pyrrolic nitrogen atoms. researchgate.net

The quantitative capabilities of XPS allow for the determination of the atomic percentages of the constituent elements on the surface of AlPcOH samples. youtube.com This is crucial for verifying the stoichiometry and purity of synthesized materials. The technique is also highly sensitive to surface contamination and can be used to monitor the chemical transformation of related aluminum phthalocyanine complexes, such as the hydrolysis of chloroaluminum phthalocyanine (AlClPc) to AlPcOH. researchgate.net

Table 1: Representative XPS Data for Elemental Composition Analysis

ElementBinding Energy (eV)Atomic Concentration (%)Chemical State/Bonding Environment
Al 2p~74.5Varies with sampleAl-O, Al-N
C 1s~285Varies with sampleC-C, C-H, C-N
N 1s~399Varies with sampleN-Al, C-N-C
O 1s~531Varies with sampleAl-O-H

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The analyzed material is finely ground, homogenized, and the average bulk composition is determined.

For this compound (AlPcOH) and its analogues, XRD is instrumental in determining their crystalline structure and identifying different polymorphic forms. Phthalocyanines are known to exist in various crystalline phases, such as α, β, and x-forms, which can significantly influence their physical and chemical properties. The XRD pattern of AlPcOH dispersed in a sol-gel glass shows a characteristic peak, which corresponds to a specific phase of the metal phthalocyanine. researchgate.net For instance, a study reported a characteristic peak at 25.2° for AlPcOH. researchgate.net

The transformation between different crystalline phases can be monitored using XRD. For example, the hydrolysis of chloroaluminum phthalocyanine (AlClPc) can lead to the formation of hydroxyaluminum phthalocyanine (AlPcOH) and subsequently the μ-(oxo)bis[phthalocyaninato] aluminum(III) dimer, with each species exhibiting a distinct XRD pattern. researchgate.net The recrystallization of these products can lead to changes in the surface morphology, which can also be indirectly observed through changes in the XRD patterns. researchgate.net

Furthermore, XRD is crucial in characterizing the crystallinity of AlPc nanoparticles. Crystalline AlPc nanoparticles have an absorption spectrum characteristic of crystalline AlPc, and their crystalline nature can be confirmed by their XRD pattern. nih.gov The diffraction patterns of crystalline aluminum hydroxides, which are related to the axial ligand of AlPcOH, show characteristic peaks for different polymorphs like bayerite, nordstrandite, and gibbsite. arizona.edu

Table 2: Representative XRD Peak Positions for Phthalocyanine Compounds

Compound/Phase2θ (degrees)Crystal SystemReference
AlPcOH25.2- researchgate.net
CuPcS24.4- researchgate.net
NiPcS24.8- researchgate.net
β-form Metal Phthalocyanines~7-8, 25-28Monoclinic researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituted Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. ¹H and ¹³C NMR are the most commonly applied NMR techniques in the analysis of organic compounds. slideshare.net

For substituted aluminum phthalocyanine derivatives, ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the position and nature of substituents on the phthalocyanine macrocycle. The chemical shifts of the protons on the aromatic rings of the phthalocyanine core are particularly informative. nih.govrsc.orgresearchgate.net For instance, in peripherally substituted phthalocyanines, the aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. nih.govresearchgate.net The protons of substituents, such as alkyl or alkoxy groups, will appear in the aliphatic region of the spectrum. nih.gov

The aggregation behavior of phthalocyanines in solution can also be studied using NMR. Aggregation can lead to broadening of the NMR signals, making the acquisition of high-quality spectra, particularly ¹³C NMR spectra, challenging due to the low solubility and long relaxation times of quaternary carbons. researchgate.net The presence of a central metal ion like aluminum can also influence the chemical shifts of the nearby protons and carbons.

In the case of axially substituted silicon phthalocyanines, which are analogous to aluminum phthalocyanine systems, ¹H NMR has been used to study the effect of axial ligands on the molecular configuration. nih.gov The protons of the axial ligands can be significantly shifted due to the ring current effect of the phthalocyanine macrocycle. researchgate.netnih.gov This effect can provide information about the proximity and orientation of the axial ligand relative to the macrocycle.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Phthalocyanines

ProtonsChemical Shift Range (ppm)NotesReference
Aromatic (Pc ring)7.0 - 9.0Dependent on substitution pattern and solvent nih.govresearchgate.net
Peripheral Alkoxy (OCH₂)4.2 - 5.2Shifts can vary with substituent and metal center nih.gov
Axial Ligand ProtonsCan be significantly upfield shiftedDue to ring current effect researchgate.netnih.gov
Inner Core N-H (metal-free)-4 to 0Disappear upon metallation nih.gov

Molecular Modification Strategies and Their Impact on Structural Features

Peripheral Substituent Effects on Macrocycle Conformation and Electron Distribution

The introduction of peripheral substituents onto the phthalocyanine macrocycle is a key strategy to modulate its chemical and physical properties. These substituents can significantly influence the conformation of the macrocycle and the electron distribution within the π-system.

Electron-withdrawing groups, such as fluorine or perfluoroalkyl groups, can have a profound impact on the electronic structure of the phthalocyanine. nih.govusu.edunih.gov They can increase the ionization potential and electron affinity of the molecule, making it a better electron acceptor. nih.govusu.edu Density Functional Theory (DFT) calculations have shown that peripheral fluorination can alter the ground state of some metal phthalocyanines and lead to large changes in molecular orbital energy levels. nih.gov This modification of the electronic properties can also influence the charge transfer characteristics between the phthalocyanine and other molecules. rsc.org

Conversely, electron-donating groups, such as alkoxy or alkyl groups, can increase the electron density on the phthalocyanine ring. This can affect the molecule's redox potentials and its absorption spectrum. The presence of bulky substituents can also hinder intermolecular interactions and reduce aggregation, which is often a problem for unsubstituted phthalocyanines. researchgate.net The steric hindrance provided by these groups can enforce a non-planar conformation on the macrocycle, which can further alter its electronic properties.

The position of the substituents (peripheral vs. non-peripheral) also plays a crucial role in determining their effect. The numbering scheme for the phthalocyanine core helps to define the location of these substituents. researchgate.net The solubility of phthalocyanines can be significantly improved by the introduction of appropriate peripheral substituents, which is essential for their processing and application. jchemrev.com

Axial Ligand Chemistry and Coordination Sphere Influence on Aluminum Phthalocyanine Systems

The axial ligand bound to the central aluminum atom in a phthalocyanine complex plays a critical role in defining the properties of the molecule. The coordination sphere, which includes the axial ligand(s), directly influences the electronic structure, stability, and reactivity of the aluminum phthalocyanine system. nih.govnih.govwikipedia.org

The nature of the axial ligand can modulate the electronic properties of the central metal ion and, by extension, the entire macrocycle. For example, the substitution of a chloro ligand with a fluoro ligand in aluminum phthalocyanine results in a significant blue shift in the absorbance spectrum and a change in the HOMO energy level. rsc.org This highlights the strong influence of the axial ligand on the optoelectronic properties.

Axial ligands can also affect the photophysical properties of phthalocyanines. Studies on silicon phthalocyanines, which are structurally similar to aluminum phthalocyanines, have shown that the type of axial ligand can influence triplet quantum yields and lifetimes. nih.govresearchgate.net Electron-withdrawing axial ligands can lead to a redshift of the Q-band and lower fluorescence quantum yields compared to electron-donating ligands. researchgate.net

Furthermore, the axial ligand can dictate the intermolecular interactions and solid-state packing of aluminum phthalocyanine molecules. The hydrolysis of chloroaluminum phthalocyanine to hydroxyaluminum phthalocyanine, for instance, involves a change in the axial ligand that can lead to different crystalline structures and morphologies. researchgate.net The coordination of bidentate ligands to the metal center can even lead to the formation of one-dimensional coordination polymers, creating materials with unique electronic properties. mdpi.com

Table 4: Impact of Axial Ligands on Aluminum Phthalocyanine Properties

Axial LigandEffect on Electronic PropertiesEffect on Photophysical PropertiesStructural Influence
-ClReference point for comparison-Can be hydrolyzed
-OH-Can influence aggregationCan form hydrogen bonds
-FIncreases HOMO-LUMO gapBlue-shifts absorptionCan form fluorine-bridged stacks
Organic LigandsModulates redox potentialsAffects quantum yields and lifetimesInfluences solubility and packing

Photophysical Phenomena and Excited State Dynamics of Aluminum Phthalocyanine Hydroxide

Fundamental Photophysical Principles of Aluminum Phthalocyanine (B1677752) Systems

The electronic absorption spectrum of aluminum phthalocyanine hydroxide (B78521), like other phthalocyanines, is characterized by two principal absorption regions: the Q-band and the B-band (also known as the Soret band). researchgate.netjchemrev.com These absorptions arise from π-π* electronic transitions within the large, aromatic 18-π-electron macrocycle of the phthalocyanine molecule. jchemrev.comresearchgate.net

The most prominent feature is the intense Q-band, which appears in the visible region of the electromagnetic spectrum, typically between 600 and 700 nm. researchgate.netjchemrev.com This absorption is responsible for the characteristic blue-green color of phthalocyanines. jchemrev.com The Q-band corresponds to the electronic transition from the highest occupied molecular orbital (HOMO), an a₁ᵤ orbital in D₄ₕ symmetry, to the lowest unoccupied molecular orbital (LUMO), a degenerate e₉ orbital (S₀ → S₁ transition). researchgate.netresearchgate.net The exact position and shape of the Q-band are sensitive to the central metal ion, axial ligands, solvent, and aggregation state of the molecules. researchgate.netnih.gov For instance, aggregation can lead to the appearance of new bands or shifts in the main monomer band. researchgate.net The Q-band's position in the red part of the spectrum is particularly significant for applications like photodynamic therapy, as it falls within the "therapeutic window" where light has maximum penetration depth in biological tissues. researchgate.net

The second significant absorption feature is the B-band, or Soret band, located in the near-ultraviolet (UV) region, around 300-400 nm. researchgate.netjchemrev.com This band is generally less intense than the Q-band. It originates from electronic transitions from deeper π-orbitals to the LUMO or from the HOMO to higher-energy unoccupied orbitals, often described as the S₀ → S₂ transition. jchemrev.comresearchgate.netacs.org The B-band is attributed to transitions like a₂ᵤ and b₂ᵤ to the e₉ LUMO. researchgate.net

Following the absorption of a photon and promotion to an excited singlet state (S₁ or S₂), the aluminum phthalocyanine hydroxide molecule must dissipate the excess energy to return to its stable ground state (S₀). This relaxation occurs through several competing pathways, as illustrated in the Jablonski diagram.

Vibrational Relaxation and Internal Conversion: Regardless of the initial excited state (S₁ or S₂), the molecule rapidly undergoes non-radiative vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁). If initially excited to a higher electronic state like S₂, it quickly returns to S₁ via internal conversion, a non-radiative process.

Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Intersystem Crossing (ISC): A crucial pathway for photosensitization is intersystem crossing, a non-radiative transition where the spin of the excited electron is inverted, moving the molecule from the first excited singlet state (S₁) to the lower-energy first excited triplet state (T₁). nih.gov The presence of a central metal atom with a heavy-atom effect, such as aluminum, can promote this transition, leading to a higher triplet quantum yield. mdpi.com

Phosphorescence: The molecule in the triplet state (T₁) can relax to the ground state (S₀) by emitting a photon. This process, called phosphorescence, is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). It is often very weak at room temperature in solution.

Non-Radiative Decay: At every stage, the excited states (S₁ and T₁) can also relax to lower energy states via non-radiative decay, where the excitation energy is converted into heat through vibrational interactions with the surrounding solvent molecules. Free rotation of peripheral substituents on the phthalocyanine ring can increase the rate of non-radiative decay. comu.edu.tr

The efficiency of each pathway is described by its respective quantum yield (Φ). The sum of the quantum yields for fluorescence (Φ_F_), intersystem crossing (which is approximately equal to the triplet quantum yield, Φ_T_), and other non-radiative decay processes from the S₁ state equals one. The competition between these pathways, particularly between fluorescence and intersystem crossing, is fundamental to the photophysical behavior of this compound.

Singlet and Triplet State Characterization

The triplet state is of paramount importance for the application of aluminum phthalocyanines as photosensitizers. Its properties, specifically its lifetime (τ_T_) and quantum yield (Φ_T_), dictate the efficiency of subsequent photochemical processes. Aluminum phthalocyanines are known to possess long-lived triplet states, with lifetimes often reported in the range of 0.1 to 1 millisecond. researchgate.net This extended lifetime provides a greater opportunity for the excited molecule to interact with its surroundings, particularly molecular oxygen. researchgate.netunirioja.es

The triplet quantum yield (Φ_T_) represents the fraction of absorbed photons that result in the formation of the triplet state via intersystem crossing. For aluminum phthalocyanines, this value is typically high, as the central aluminum atom enhances the rate of intersystem crossing from the S₁ state. This process is highly competitive with fluorescence. A study on disulphonated aluminum phthalocyanine (AlPcS₂) in aqueous solution demonstrated the dependence of the triplet quantum yield on the pH of the environment, which influences the axial ligands attached to the central aluminum atom. nih.gov

CompoundSolvent/EnvironmentTriplet Quantum Yield (Φ_T)Reference
Disulphonated Aluminum Phthalocyanine (AlPcS₂)Aqueous SolutionpH-dependent nih.gov
Metal-free Phthalocyanine (H₂Pc)Chloronaphthalene~0.14 rsc.org
Copper Phthalocyanine (CuPc)Chloronaphthalene>0.70 rsc.org

This table includes comparative data to highlight the influence of the central metal on triplet state formation.

The long-lived and efficiently populated triplet state of this compound is the key precursor for the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. The primary mechanism for this is a Type II photosensitization process. nih.gov In this pathway, the phthalocyanine in its triplet state (T₁) transfers its excitation energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer process, governed by the Dexter mechanism, returns the phthalocyanine to its ground state (S₀) and excites the molecular oxygen to its highly reactive singlet state (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ_), which measures the fraction of absorbed photons that lead to the formation of a singlet oxygen molecule. unirioja.es Aluminum phthalocyanines are recognized as highly efficient singlet oxygen generators. researchgate.net However, the measured quantum yield is highly sensitive to the molecular environment. Aggregation of phthalocyanine molecules, which can occur in aqueous solutions, typically leads to a significant decrease in the singlet oxygen quantum yield because the excited state is quenched through non-radiative pathways within the aggregate. researchgate.net

The chemical structure, particularly the substituents on the phthalocyanine ring, also plays a critical role. Studies on various sulfonated aluminum phthalocyanines have shown that the degree and position of sulfonation affect aggregation and, consequently, the singlet oxygen yield. researchgate.net Monomeric forms are significantly more effective at generating ¹O₂ than dimers or higher aggregates. researchgate.net

CompoundSolvent/EnvironmentSinglet Oxygen Quantum Yield (Φ_Δ)Reference
Sulfonated AlPc (monomeric, ~3 sulfo groups)Aqueous buffer (pH 7.4)0.42 ± 0.06 researchgate.netresearchgate.net
Aluminum tetra-4-sulfophthalocyanine (dimeric)Aqueous buffer (pH 7.4)0.22 ± 0.03 researchgate.net
Sulfonated AlPc (~2 sulfo groups, aggregated)Aqueous buffer (pH 7.4)0.01 researchgate.net
Sulfonated AlPc (~2 sulfo groups)Aqueous buffer + Triton X-1000.15 ± 0.02 researchgate.net
Zinc(II) Phthalocyanine (Standard)DMSO0.67 researchgate.net

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence is the radiative decay pathway from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum of this compound is typically a mirror image of its Q-band absorption spectrum. This radiative process directly competes with intersystem crossing. Consequently, photosensitizers like aluminum phthalocyanine that have a high triplet quantum yield and are efficient singlet oxygen generators tend to have a lower fluorescence quantum yield (Φ_F_). comu.edu.tr

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for characterizing the photophysical behavior of the molecule. The value of Φ_F_ is highly dependent on the molecule's environment, including the solvent and its aggregation state. Aggregation generally quenches fluorescence, leading to a much lower quantum yield compared to the monomeric species. rsc.org

For example, a study of hydroxoaluminium tricarboxymonoamidephthalocyanine adsorbed on microgranular cellulose (B213188) found an observed fluorescence quantum yield in the range of 0.07 to 0.29, which, after correcting for re-absorption effects, yielded a true fluorescence quantum yield of 0.46 ± 0.02. rsc.org In a different context, crystalline aluminum phthalocyanine nanoparticles within HeLa cells exhibited a very low fluorescence quantum yield of 1% (0.01), whereas a molecular form of the photosensitizer ("Photosens") showed a yield of 13% (0.13) in the same cells. nih.gov This highlights the dramatic effect of the physical state and local environment on the de-excitation pathways. The pH has also been shown to affect the fluorescence quantum yield of sulfonated aluminum phthalocyanines. nih.gov

Compound/SystemEnvironmentFluorescence Quantum Yield (Φ_F)Reference
Hydroxoaluminium tricarboxymonoamidephthalocyanineAdsorbed on cellulose0.46 ± 0.02 (corrected) rsc.org
Aluminum Phthalocyanine Nanoparticles (AlPc NPs)HeLa cells0.01 nih.gov
"Photosens" (molecular AlPc)HeLa cells0.13 nih.gov
Disulphonated Aluminum Phthalocyanine (AlPcS₂)Aqueous SolutionpH-dependent nih.gov
Unsubstituted Zinc Phthalocyanine (Standard)DMSO0.20 researchgate.net

Methodologies for Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed. A precise determination of this value is fundamental for characterizing the photophysical behavior of this compound. The most common and reliable method for measuring ΦF is the comparative method, which utilizes a well-characterized fluorescent standard compound with a known quantum yield. horiba.com

The core principle of this method involves comparing the fluorescence intensity of the test sample (this compound) with that of the standard. To ensure accuracy, solutions of both the standard and the test sample are prepared in the same solvent, and their concentrations are adjusted to have identical absorbance values at the same excitation wavelength. horiba.com This condition ensures that both samples absorb an equal number of photons. Under these conditions, the ratio of the integrated fluorescence intensities of the test sample and the standard is directly proportional to the ratio of their fluorescence quantum yields. horiba.com

The calculation is performed using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

Where:

Φ is the fluorescence quantum yield.

I is the integrated fluorescence intensity (area under the emission curve).

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts X and ST denote the test sample and the standard, respectively.

When the same solvent is used for both sample and standard (nX = nST) and the absorbances are matched (AX = AST), the equation simplifies, making the unknown quantum yield a direct ratio of the integrated intensities. horiba.com For instance, studies on related compounds like tetrasulphonated aluminum phthalocyanine have determined fluorescence quantum yields using steady-state excitation, yielding a value of 0.51 in one such study. nih.gov Data for the analysis is typically acquired using spectrofluorometers, and it is crucial to work within a concentration range where the absorbance is low (typically < 0.1) to avoid inner filter effects and self-quenching. horiba.com

Factors Influencing Fluorescence Efficiency

The fluorescence efficiency of this compound is not an intrinsic constant but is highly sensitive to a variety of external and internal factors. These factors can significantly alter the de-excitation pathways of the molecule, either promoting or diminishing its fluorescence emission.

Aggregation: One of the most significant factors is molecular aggregation. researchgate.net this compound, being a large, planar, and hydrophobic molecule, has a strong tendency to self-aggregate in aqueous or polar solvents. researchgate.netresearchgate.net This aggregation is known to quench fluorescence, promoting non-radiative decay pathways like photo-thermal conversion and reducing the efficiency of intersystem crossing. nih.gov Studies on AlPcOH in water/ethanol (B145695) mixtures have shown that in solutions with low water content (<30%), the molecule exists primarily in its monomeric, fluorescent form. However, as the water percentage increases, aggregation becomes more pronounced, leading to a decrease in fluorescence. researchgate.netresearchgate.net

Solvent Environment: The nature of the solvent plays a critical role. The polarity of the solvent can influence the degree of aggregation and the stability of the excited state. researchgate.netmdpi.com The interaction between the phthalocyanine molecule and the solvent can lead to shifts in the absorption and emission spectra. researchgate.net For example, the photodegradation kinetics of similar phthalocyanines, which competes with fluorescence, are known to be significantly different in coordinating solvents like DMSO compared to non-coordinating solvents like benzene. mdpi.com

pH of the Medium: The pH of the surrounding environment can have a profound effect on the spectral characteristics of aluminum phthalocyanines. Research on Aluminum Phthalocyanine nanoparticles has demonstrated that fluorescence intensity is pH-dependent. nih.gov In these studies, fluorescence was observed to increase significantly in acidic environments (e.g., pH 4.5), which mimics the conditions inside cellular lysosomes. nih.gov This pH-dependent behavior can be accompanied by shifts in the absorption and fluorescence maxima and changes in the fluorescence decay kinetics. nih.gov

Presence of Quenchers: Fluorescence can be diminished by the presence of other molecules known as quenchers. This quenching can occur through different mechanisms, such as dynamic (collisional) quenching or static quenching (formation of a non-fluorescent complex). The fluorescence of aluminum and zinc phthalocyanine carboxylates has been shown to be quenched by benzoquinone through a diffusion-controlled dynamic mechanism. nih.govresearchgate.net Static quenching has also been observed in systems where a sulfonated aluminum phthalocyanine forms a non-fluorescent ion-pair associate with a cationic phthalocyanine compound. nih.gov

Table 1: Summary of Factors Affecting Fluorescence Efficiency of this compound

FactorEffect on FluorescenceUnderlying MechanismReference
Aggregation Decrease (Quenching)Promotes non-radiative decay (e.g., photo-thermal conversion) and reduces intersystem crossing efficiency. researchgate.netnih.gov
Solvent Polarity VariesInfluences the degree of aggregation and can cause spectral shifts due to solute-solvent interactions. researchgate.netresearchgate.net
pH Dependent (Increase in acidic media)Protonation or conformational changes can alter the electronic state of the molecule, affecting its ability to fluoresce. nih.gov
Quenchers Decrease (Quenching)Energy transfer or complex formation with quenching molecules provides an alternative, non-fluorescent de-excitation pathway. nih.govresearchgate.netnih.gov

Spectrofluorometry in Photophysical Investigations

Spectrofluorometry is an indispensable tool for investigating the photophysical properties of this compound. This technique involves measuring the fluorescence emission of a sample after excitation with light of a specific wavelength. The resulting data provides deep insights into the molecule's electronic structure and its interaction with the local environment. nih.gov

By scanning the excitation wavelength while monitoring the emission at a fixed wavelength, an excitation spectrum is obtained. This spectrum is often a mirror image of the absorption spectrum and helps identify the wavelengths of light that are most effective at inducing fluorescence. researchgate.net Conversely, by exciting the sample at a fixed wavelength and scanning the emitted light, a fluorescence emission spectrum is recorded. This spectrum reveals the distribution of wavelengths emitted as the molecule returns from the excited singlet state (S₁) to the ground state (S₀) and is characteristic of the fluorophore.

Furthermore, advanced spectrofluorometry techniques like time-correlated single-photon counting (TCSPC) are used to measure the fluorescence lifetime (τF). nih.gov This is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. The fluorescence lifetime is sensitive to the molecule's environment and can be altered by quenching processes or changes in solvent. nih.govnih.gov Therefore, spectrofluorometry is crucial for determining quantum yields, studying environmental effects, and elucidating the complex excited-state dynamics of this compound. nih.gov

Excited State Relaxation Pathways and Kinetics

Non-radiative Decay Mechanisms and Energy Dissipation

Upon absorption of a photon, an this compound molecule is promoted to an excited singlet state (S₁). While fluorescence is one possible pathway for returning to the ground state (S₀), it competes with several non-radiative decay mechanisms. In these processes, the excitation energy is dissipated without the emission of a photon.

The primary non-radiative pathway is internal conversion , a rapid process where the molecule transitions from a higher electronic state to a lower one (e.g., S₁ to S₀). The excess energy is converted into vibrational energy, which is then quickly dissipated to the surrounding solvent molecules as heat. nih.gov This photo-thermal conversion is particularly favored when the phthalocyanine molecules are aggregated. The close proximity of molecules in an aggregate provides an efficient channel for the dissipation of energy, thereby quenching fluorescence. nih.gov

Intersystem Crossing Processes and Triplet State Population

A critically important relaxation pathway for metallophthalocyanines, including this compound, is intersystem crossing (ISC) . nih.gov This is a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to a lower-energy, but long-lived, triplet state (T₁). nih.govinstras.com This transition involves a change in the spin multiplicity of an electron, which is formally forbidden but becomes possible due to spin-orbit coupling, a phenomenon enhanced by the presence of a central metal atom in the phthalocyanine macrocycle.

The population of the triplet state is highly efficient for many metallophthalocyanines. instras.comresearchgate.net Once in the triplet state, the molecule has a significantly longer lifetime (microseconds to milliseconds) compared to the singlet state (nanoseconds). researchgate.net This long lifetime allows the excited molecule to participate in further photochemical reactions, most notably the transfer of energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). This process is the foundation of photodynamic therapy (PDT), where phthalocyanines act as photosensitizers. nih.gov The efficiency of triplet state formation, known as the triplet quantum yield (ΦT), is a key parameter in evaluating the potential of a phthalocyanine for such applications. researchgate.net

Photodegradation Kinetics and Photostability Enhancement

Photostability, the resistance of a molecule to decomposition under light, is a crucial property for any practical application. This compound, like other phthalocyanines, can undergo photodegradation, which is an irreversible photochemical alteration of its structure. This process competes with the desired photophysical pathways of fluorescence and intersystem crossing.

Photodegradation is typically an oxidative process, often involving reactions between the excited phthalocyanine molecule and molecular oxygen. mdpi.com The energy absorbed by the phthalocyanine is sufficient to sensitize the formation of reactive oxygen species, which can then attack the macrocycle itself, leading to its decomposition. mdpi.com The main product of this degradation is often identified as phthalimide.

The kinetics of the photodegradation process are frequently observed to follow first-order kinetics with respect to the phthalocyanine concentration. mdpi.com The rate of this decomposition is not constant but depends heavily on several factors:

Molecular Structure: The specific ligands attached to the central metal can influence stability. For instance, studies on indium phthalocyanines showed that the presence of an iodide ligand enhanced the rate of decomposition. mdpi.com

Solvent: The solvent environment plays a significant role. The solubility and reactivity of oxygen differ between solvents, and specific interactions between the solvent and the phthalocyanine can affect the degradation pathway. mdpi.com

Enhancing photostability is key to developing robust photosensitizers. This can be approached by modifying the molecular structure to be more resistant to oxidative attack or by controlling the formulation and environment to minimize the presence of species that promote degradation.

Table 2: Summary of Photodegradation Characteristics of Phthalocyanines

ParameterDescriptionSignificanceReference
Mechanism Primarily an oxidative process, often mediated by reactive oxygen species.The molecule's own photosensitizing ability can lead to its self-destruction. mdpi.com
Kinetics Typically follows a first-order decay reaction.The rate of degradation is directly proportional to the concentration of the phthalocyanine. mdpi.com
Influencing Factors Solvent, molecular structure (ligands), presence of oxygen.Photostability can be tuned by changing the chemical environment or modifying the molecule. mdpi.com
Main Product PhthalimideIndicates the cleavage of the macrocyclic ring structure. mdpi.com

Photoinduced Electron and Energy Transfer Dynamics in this compound Systems

Photoinduced electron transfer (PET) and energy transfer are fundamental processes that dictate the de-excitation pathways of photo-activated molecules like this compound (AlPcOH). These dynamics are critical in applications ranging from photocatalysis to photodynamic therapy. The processes involve the transfer of an electron or electronic excitation energy from a donor molecule to an acceptor molecule, driven by the absorption of light.

Upon photoexcitation, AlPcOH is elevated from its ground state (S₀) to an excited singlet state (S₁). From this state, it can relax through several competing pathways: fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay. In the presence of suitable molecular partners, two additional crucial pathways become available: photoinduced electron transfer and energy transfer.

Photoinduced Electron Transfer (PET): In a PET process, the excited AlPcOH can act as either an electron donor or an acceptor.

As a donor: The excited AlPcOH transfers an electron to an acceptor molecule (A), resulting in the formation of a radical cation (AlPcOH•⁺) and a radical anion (A•⁻).

AlPcOH + hν → *AlPcOH

*AlPcOH + A → AlPcOH•⁺ + A•⁻

As an acceptor: The excited AlPcOH receives an electron from a donor molecule (D), leading to a radical anion (AlPcOH•⁻) and a radical cation (D•⁺).

AlPcOH + hν → *AlPcOH

*AlPcOH + D → AlPcOH•⁻ + D•⁺

The efficiency of PET is governed by the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor pair and the excitation energy of the phthalocyanine. The formation of these charge-separated states is often detected using transient absorption spectroscopy, which can identify the unique spectral signatures of the radical ions. For instance, studies on related metallophthalocyanines have shown that intramolecular charge transfer can be a significant de-excitation pathway, with its efficiency being tunable by modifying the electronic properties of the macrocycle. nih.govnih.gov

Photoinduced Energy Transfer: In this process, the excitation energy from *AlPcOH is transferred to an acceptor molecule, which is consequently raised to its own excited state. This process is highly dependent on the spectral overlap between the emission spectrum of the donor (AlPcOH) and the absorption spectrum of the acceptor, as well as the distance and orientation between the two molecules.

*AlPcOH + A → AlPcOH + *A

A notable example, while not involving AlPcOH directly, is the quenching of chloroaluminum phthalocyanine (AlClPc) fluorescence by nanographene oxide (nGO). nih.gov This quenching is attributed to an energy transfer mechanism, highlighting how the proximity of an acceptor can dramatically alter the photophysical fate of an excited phthalocyanine. nih.gov The aggregation state of the phthalocyanine is also a critical factor, as aggregation can introduce new de-excitation pathways that compete with or facilitate energy transfer. nih.gov

The aggregation of AlPcOH, particularly in aqueous environments, is a well-documented phenomenon that significantly influences its excited state dynamics. ccspublishing.org.cn The formation of H- or J-aggregates can alter the electronic energy levels and provide rapid non-radiative decay channels, which would compete directly with any intended electron or energy transfer processes. The solvent environment plays a crucial role in modulating this aggregation and, therefore, indirectly controls the efficiency of PET and energy transfer. ccspublishing.org.cnnih.gov

While detailed quantitative data on the rates and quantum yields of electron and energy transfer for systems specifically involving this compound are not extensively documented in the literature, the principles are well-established from studies on closely related aluminum phthalocyanines. These studies utilize techniques like femtosecond transient absorption spectroscopy to track the formation and decay of excited states and radical species on picosecond to nanosecond timescales. nih.govnih.gov

The table below summarizes key photophysical properties of AlPcOH relevant to its excited-state dynamics, based on available research. These parameters are fundamental prerequisites for predicting and understanding its behavior in potential electron and energy transfer systems.

Table 1: Summary of Relevant Photophysical Properties of this compound (AlPcOH)

Property Observation Significance for Electron/Energy Transfer
Q-band Absorption Maximum ~671 nm in Ethanol/Water mixtures (monomer) ccspublishing.org.cn Defines the primary wavelength for photoexcitation to initiate transfer processes.
Aggregation Behavior Forms aggregates in aqueous solutions, influenced by water content. ccspublishing.org.cn Aggregation can quench excited states, altering transfer efficiencies and providing competing de-excitation pathways.
Fluorescence Emission is characteristic of the monomeric form and is quenched upon aggregation. ccspublishing.org.cn Fluorescence quenching is a primary indicator of successful electron or energy transfer to a nearby acceptor.
Excited State Can populate both singlet and triplet excited states. nih.gov The long lifetime of the triplet state can be advantageous for transfer processes that are spin-allowed from this state.

The following table outlines the conceptual framework for studying photoinduced electron and energy transfer in a hypothetical system involving AlPcOH and a molecular partner.

Table 2: Conceptual Framework for AlPcOH Donor-Acceptor Systems

Component Role Key Process Experimental Probe
AlPcOH Photosensitizer (Donor or Acceptor) Light absorption; excitation UV-Vis Absorption Spectroscopy
Molecular Partner (A or D) Acceptor or Donor Receives/donates electron or energy Steady-State & Time-Resolved Fluorescence
Solvent Medium Influences aggregation and solvation of charge-separated species Spectroscopic analysis in various solvents

| Charge-Separated State (e.g., AlPcOH•⁺/A•⁻) | Intermediate | Recombination or further reaction | Transient Absorption Spectroscopy |

Aggregation Behavior and Supramolecular Assembly of Aluminum Phthalocyanine Hydroxide

Mechanistic Investigations of Aggregation in Solution and Mixed Solvent Systems

The self-assembly of AlPcOH in various solvent systems is a complex process governed by a delicate interplay of intermolecular forces. The extent and nature of aggregation are highly dependent on the surrounding environment, particularly the polarity of the solvent.

Dimerization (H- and J-type Aggregates)

In solution, AlPcOH molecules exhibit a strong tendency to form dimers, which are the primary building blocks for larger aggregates. These dimers can be broadly classified into two main types based on the relative orientation of the phthalocyanine (B1677752) macrocycles: H-aggregates and J-aggregates.

H-aggregates , or "face-to-face" aggregates, are characterized by a parallel stacking of the phthalocyanine rings. This arrangement leads to a blue-shift (hypsochromic shift) in the Q-band of the electronic absorption spectrum. cyberleninka.ru

J-aggregates , or "end-to-end" or "head-to-tail" aggregates, involve a slipped cofacial arrangement of the macrocycles. researchgate.net This configuration results in a red-shift (bathochromic shift) of the Q-band. researchgate.netnih.gov The presence of the axial hydroxyl group in AlPcOH can hinder direct face-to-face stacking, making the formation of J-type aggregates more probable in certain conditions. researchgate.net

Studies on the closely related aluminum phthalocyanine chloride (AlClPc) have provided insights into the dimerization process. Theoretical calculations have been employed to model the structures and predict the absorption spectra of both H- and J-type dimers. researchgate.netresearchgate.net

Higher-Order Aggregate Formation and Complex Equilibria

Beyond simple dimerization, AlPcOH can form higher-order aggregates, including trimers, tetramers, and larger oligomers. nih.gov This process is particularly pronounced in solvent systems with a high water content. researchgate.netscielo.br In such environments, the aggregation becomes a complex equilibrium involving multiple species of varying sizes. researchgate.netscielo.br The formation of these larger assemblies is often indicated by significant changes in the absorption spectra, including the appearance of new bands and an increase in light scattering. cyberleninka.ruresearchgate.net

Influence of Solvent Polarity and Composition on Aggregation State

The polarity and composition of the solvent play a pivotal role in determining the aggregation state of AlPcOH. In organic solvents with low polarity, AlPcOH tends to exist predominantly in its monomeric form. researchgate.netscielo.br However, as the polarity of the medium increases, typically with the addition of water to an organic solvent like ethanol (B145695) or dimethylformamide (DMF), the aggregation process is favored. cyberleninka.ruresearchgate.netscielo.br

Research conducted in water/ethanol mixtures has demonstrated a clear dependence of aggregation on the water content:

In solutions with less than 30% water, AlPcOH remains primarily as monomers. researchgate.netscielo.br

At water concentrations of 40% and 50%, the formation of dimers becomes significant. researchgate.netscielo.brscielo.br

When the water content exceeds 60%, the aggregation process becomes more complex, leading to the formation of higher-order, J-type aggregates. researchgate.netscielo.brscielo.br

Similarly, for AlClPc in DMF-water mixtures, a critical water concentration of approximately 7.8% has been identified, at which a dramatic shift in the monomer-dimer equilibrium occurs, favoring the formation of J-aggregates. researchgate.netresearchgate.net In pure DMF, AlClPc exists almost entirely as monomers. cyberleninka.ruresearchgate.net

Table 1: Effect of Solvent Composition on the Aggregation State of AlPcOH in Water/Ethanol Mixtures

Water Content (v/v)Predominant SpeciesReference
&lt; 30%Monomers researchgate.netscielo.br
40-50%Dimers (HB and/or Al-O-Al bridged) researchgate.netscielo.brscielo.br
&gt; 60%Higher-order J-type aggregates researchgate.netscielo.brscielo.br

Role of Hydrogen Bonding and Metal-Oxygen-Metal Bridging in Aggregation

The aggregation of AlPcOH is not solely driven by hydrophobic and π-π stacking interactions between the phthalocyanine rings. Specific interactions involving the axial hydroxyl group and the central aluminum atom are also crucial.

Hydrogen Bonding: The hydroxyl group can participate in intermolecular hydrogen bonding, linking adjacent AlPcOH molecules. researchgate.netscielo.br This is a significant driving force for dimerization, especially in moderately polar environments. scielo.br

Metal-Oxygen-Metal Bridging: The formation of a μ-oxo bridge (Al-O-Al) between two aluminum centers is another proposed mechanism for dimerization. scielo.brnih.gov This type of linkage can occur in the presence of water. scielo.br

For these types of dimers, the interplanar distances are often greater than what would be expected for typical π-π interactions, suggesting that these specific interactions are the dominant force in their formation. scielo.br

Spectroscopic Probes for Aggregation States (Electronic Absorption, Fluorescence, Resonant Light Scattering)

Several spectroscopic techniques are instrumental in identifying and characterizing the different aggregation states of AlPcOH in solution.

Electronic Absorption Spectroscopy: This is one of the most common methods used to monitor aggregation. The Q-band in the visible region of the spectrum is particularly sensitive to the aggregation state. As mentioned, the formation of H-aggregates leads to a blue-shift, while J-aggregates cause a red-shift. cyberleninka.ruresearchgate.net In the case of AlPcOH aggregation in water/ethanol mixtures, the appearance of a new band around 380 nm is characteristic of aggregated species. researchgate.net The intensity of the monomeric Q-band (around 671 nm in ethanol) decreases as aggregation proceeds. researchgate.net

Fluorescence Spectroscopy: The fluorescence properties of AlPcOH are strongly quenched upon aggregation. scielo.br Monomeric AlPcOH exhibits a characteristic fluorescence emission, but the formation of dimers and higher-order aggregates provides non-radiative decay pathways, leading to a significant decrease in the fluorescence quantum yield. scielo.br H-aggregates are typically non-fluorescent due to symmetry-forbidden transitions. cyberleninka.ru While J-aggregates can be fluorescent, their quantum yields are generally much lower than those of the corresponding monomers. scielo.br

Resonant Light Scattering (RLS): This technique is particularly useful for detecting the presence of large aggregates. researchgate.net An increase in the RLS signal intensity is indicative of the formation of higher-order structures and provides information about the size of the aggregates. cyberleninka.ruresearchgate.net

Table 2: Spectroscopic Signatures of AlPcOH Aggregation

TechniqueObservationInterpretationReference
Electronic AbsorptionDecrease in Q-band intensity (e.g., ~671 nm)Monomer consumption researchgate.net
Appearance of new band (~380 nm)Formation of H-type aggregates researchgate.net
Appearance of red-shifted band (e.g., ~800 nm)Formation of J-type aggregates researchgate.netnih.gov
FluorescenceDecreased emission intensity/quenchingAggregation-induced quenching scielo.br
Resonant Light ScatteringIncreased scattering intensityFormation of large, higher-order aggregates researchgate.netresearchgate.net

Impact of Aggregation on Photophysical Properties and Quantum Yields

The aggregation of AlPcOH has a profound impact on its photophysical properties, which is a critical consideration for its use in applications such as photodynamic therapy (PDT). scielo.brnih.gov The aggregation state directly influences key parameters like the singlet oxygen quantum yield and the lifetime of the triplet state. researchgate.net

Generally, aggregation is considered detrimental to the photodynamic efficacy of phthalocyanines because it leads to a decrease in the singlet oxygen quantum yield. scielo.brnih.gov The close proximity of the macrocycles in an aggregated state facilitates self-quenching of the excited triplet state, which is the precursor to singlet oxygen formation. cyberleninka.ru This deactivation pathway competes with the energy transfer to molecular oxygen, thereby reducing the efficiency of reactive oxygen species generation.

The fluorescence quantum yield is also significantly reduced upon aggregation. scielo.br As observed in water/ethanol mixtures, the emission intensity of AlPcOH decreases drastically as the water content increases and aggregation becomes more prevalent. scielo.br At high water percentages, where J-aggregates are formed, the emission intensity drops to nearly zero. scielo.br This quenching of fluorescence is a direct consequence of the intermolecular interactions within the aggregates that provide efficient non-radiative decay channels for the excited state.

Strategies for Controlling Aggregation Behavior in Solution and Solid State

The aggregation of AlPcOH can significantly alter its properties, often leading to a decrease in its efficacy for applications like photodynamic therapy by quenching the excited states. scielo.brnih.gov Consequently, various strategies have been developed to modulate and control its aggregation in both solution and the solid state. These methods focus on altering the intermolecular forces that drive the self-association process.

Steric Hindrance through Peripheral Substitution

One effective strategy to inhibit the aggregation of phthalocyanine molecules is the introduction of bulky substituents onto the periphery of the macrocycle. These peripheral groups create steric barriers that physically prevent the close approach and parallel stacking of the phthalocyanine rings, which is a prerequisite for the formation of common H- and J-aggregates.

The addition of functional groups to the outer ring of the phthalocyanine can prevent the low solubility in aqueous media and the consequent aggregation. scielo.brnih.gov For instance, the introduction of trifluoroethoxy groups onto a phthalocyanine core has been shown to prevent aggregation due to the steric repulsion exerted by these substituents. jchemrev.com Similarly, the attachment of sulfate (B86663) groups not only improves water solubility but also introduces electrostatic repulsion and steric hindrance that disrupt the stacking process. scielo.brnih.gov However, it is important to note that the addition of these substituent groups can affect the electron distribution within the primary molecular structure, thereby altering the intrinsic photophysical and chemical properties of the phthalocyanine. scielo.brnih.gov

Supramolecular Encapsulation and Hybrid Material Formation

A powerful and versatile approach to prevent aggregation is the encapsulation of AlPcOH molecules within a larger host structure or the formation of hybrid materials. This method physically isolates individual phthalocyanine molecules, preventing self-quenching and maintaining their monomeric, photoactive state even in aqueous environments. nih.gov

This strategy is often referred to as creating third-generation photosensitizers. nih.gov Examples of this approach include:

Nanoparticle Association: Hydrophobic phthalocyanine derivatives like aluminum phthalocyanine chloride have been successfully associated with water-dispersible nanocarriers, such as poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles. nih.gov This association effectively prevents aggregation in aqueous media. The addition of surfactants like Tween 20 can further reduce the aggregation of the phthalocyanine during its incorporation into the nanoparticles. nih.gov

Polymer Encapsulation: A supramolecular dyad of aluminum phthalocyanine and a fullerene derivative has been encapsulated within polyvinylpyrrolidone (B124986) nanoparticles. This encapsulation not only prevents aggregation but also influences the photochemical properties of the dyad.

Virus-Like Particles (VLPs): At neutral pH, water-soluble phthalocyanines have been encapsulated within virus-like particles. This confinement leads to the formation of ordered phthalocyanine stacks, demonstrating that encapsulation can also be used to template specific types of supramolecular assemblies. nih.gov

These hybrid materials not only solve the aggregation issue but can also provide additional functionalities, such as targeted delivery in biomedical applications. nih.gov

pH-Dependent Aggregation and Dissolution Phenomena

The pH of the surrounding medium can significantly influence the aggregation state of aluminum phthalocyanine derivatives, primarily by altering the nature of the axial ligands coordinated to the central aluminum atom and the ionization state of peripheral substituents. nih.govnih.gov The aggregation of photosensitizers can be affected by several factors, including pH. researchgate.netscite.ai

For disulphonated aluminum phthalocyanine (AlPcS2), a compound structurally related to AlPcOH, the degree of dimerization is strongly pH-dependent. nih.gov This dependency is not primarily due to the binding energy of the dimer itself but is determined by the strength of the bond between the central aluminum atom and its axial ligand (e.g., -OH or -OH2). nih.gov Changes in pH alter the protonation state of these axial ligands, which in turn influences the intermolecular interactions and the equilibrium between monomeric and dimeric species. nih.gov

This pH-responsiveness can be exploited. For example, phthalocyanine-based systems have been designed to be stimuli-responsive for applications like cancer therapy, where the lower pH of the tumor microenvironment could trigger a change in the aggregation state or solubility. frontiersin.org The ionization state of functional groups, which is controlled by pH, can transform a water-soluble form of a phthalocyanine dye into a water-insoluble, aggregated form. jchemrev.com This principle highlights the potential to control the dissolution and aggregation of AlPcOH through precise pH adjustments.

Self-Assembly and Supramolecular Architecture Formation

Beyond simple aggregation, aluminum phthalocyanine hydroxide (B78521) and its derivatives can be directed to self-assemble into highly ordered, functional supramolecular architectures. This "bottom-up" approach utilizes non-covalent interactions like π-π stacking and hydrogen bonding to construct complex structures from molecular building blocks. ru.nl

Phthalocyanines are known to self-assemble into columnar structures, where the planar molecules stack on top of one another. ru.nl These columnar assemblies are of significant interest because they can exhibit one-dimensional transport of energy or charge along the stacking axis. The formation of these supramolecular structures can be modulated by a variety of factors, including the solvent, temperature, ionic strength, and the presence of specific peripheral substituents. nih.gov

Hierarchical self-assembly can lead to even more complex structures. For instance, phthalocyanine derivatives have been used to construct supramolecular gels. frontiersin.org In these systems, the initial self-assembly of the molecules into fibers or ribbons is followed by the entanglement of these structures to form a three-dimensional gel network. The properties of these supramolecular materials are dictated by both the characteristics of the individual AlPcOH molecules and the nature of their collective, ordered arrangement. frontiersin.org

Theoretical and Computational Chemistry of Aluminum Phthalocyanine Hydroxide

Quantum Mechanical Studies of Molecular Structure and Electronic States

Quantum mechanical calculations provide fundamental insights into the geometry and electronic landscape of aluminum phthalocyanine (B1677752) hydroxide (B78521) (AlPcOH). These theoretical approaches allow for a detailed understanding of the molecule's intrinsic properties, which are foundational to its photophysical behavior.

Density Functional Theory (DFT) for Ground State Properties and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of many-body systems. For aluminum phthalocyanine hydroxide and its close analogs like aluminum phthalocyanine chloride (AlClPc), DFT has been instrumental in optimizing molecular geometries and understanding conformational states. researchgate.netresearchgate.netbohrium.com First-principles calculations based on DFT are employed to determine the most stable three-dimensional arrangement of atoms in the AlPcOH molecule.

Studies have shown that the introduction of an axial ligand, such as the hydroxide group in AlPcOH, significantly influences the electronic properties by altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov DFT calculations can predict bond lengths, such as the Al-O bond, and the out-of-plane shift of the aluminum atom, which are critical parameters affecting the molecule's interaction with its environment. researchgate.net These computational models confirm that the phthalocyanine macrocycle is a planar structure, with the aluminum atom slightly displaced from this plane, coordinated to the axial hydroxide ligand. chemrxiv.org The electronic properties can be further tuned by chemical modifications, such as fluorination, which DFT calculations show can lead to quasi-rigid shifts in molecular orbital energies. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe excited states and, consequently, to simulate electronic absorption and emission spectra. mdpi.com This method has been successfully applied to AlPcOH and related compounds to interpret their characteristic UV-Vis spectra. researchgate.netresearchgate.netbohrium.com Phthalocyanines are known for their strong absorption in the visible region, characterized by the Q-band (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). researchgate.netresearchgate.net

TD-DFT calculations can accurately predict the wavelengths of these absorption bands. researchgate.net For the AlPcOH monomer, the intense Q-band corresponds to the electronic transition from the HOMO to the LUMO (S₀ → S₁). researchgate.net The theory also helps to understand shifts in the absorption spectrum. For instance, calculations on dimeric forms have shown a blue shift in the UV-Vis spectra compared to the monomer, which is consistent with experimental observations of aggregated species. Furthermore, TD-DFT can model fluorescence spectra, reproducing the Stokes shift observed experimentally, although the accuracy is generally considered better for absorption than for emission spectra. cyberleninka.ru

Computational Modeling of Aggregation Phenomena

The strong tendency of phthalocyanine molecules to aggregate in solution, particularly in aqueous media, is a critical factor influencing their properties. scielo.brscielo.br Computational modeling provides a molecular-level understanding of the forces driving this self-assembly and the structures of the resulting aggregates.

Energetics and Geometries of Dimeric and Polymeric Species

Computational studies, often employing DFT, have been used to calculate the structures and energetics of AlPcOH dimers and larger aggregates. researchgate.netbohrium.com Aggregation is primarily driven by π-π stacking interactions between the large aromatic macrocycles of the phthalocyanine units. researchgate.netscielo.br However, for metallated phthalocyanines like AlPcOH, other specific interactions can also play a crucial role. These include the formation of dimers linked by hydrogen bonds or through an Al-O-Al bridge. researchgate.netscielo.br

The geometry of these aggregates is a key determinant of their optical properties. Two primary forms of aggregates are typically considered: H-aggregates (face-to-face arrangement) and J-aggregates (face-to-tail or slipped-stack arrangement). scielo.br For AlPcOH, the presence of the axial hydroxide ligand can sterically hinder a perfectly co-facial arrangement, reducing the probability of H-aggregate formation and favoring the formation of J-aggregates. scielo.br Theoretical calculations of AlClPc, a similar molecule, have explored the geometries of both H- and J-aggregates. researchgate.netbohrium.com The formation of these different aggregate types leads to distinct changes in the absorption spectrum, with H-aggregates typically causing a blue shift and J-aggregates a red shift relative to the monomer Q-band. researchgate.net

Solvent Effects in Computational Aggregation Models

The solvent environment has a profound effect on the aggregation of AlPcOH. scielo.br Computational models often incorporate solvent effects to accurately predict aggregation behavior. In highly polar solvents like N,N-dimethylformamide (DMF), AlPcOH tends to exist in a monomeric state. researchgate.netresearchgate.netbohrium.com However, the addition of a non-solvent like water drastically changes this behavior. cyberleninka.ru

Studies of AlPcOH in water/ethanol (B145695) mixtures have shown that in ethanol-rich solutions (e.g., less than 30% water), the compound remains as a monomer. researchgate.netscielo.brscielo.br As the water content increases (e.g., 40-50%), dimer formation is observed. researchgate.netscielo.br At even higher water concentrations (above 60%), the aggregation becomes more complex, involving multiple equilibria and the formation of higher-order J-type aggregates. researchgate.netscielo.br Computational studies on the related AlClPc in DMF-water mixtures confirm this trend, identifying a critical water concentration at which the ratio of monomers to J-aggregates changes dramatically. researchgate.netresearchgate.netbohrium.com The solvent molecules can interact directly with the central metal and axial ligand, influencing the aggregation process. scielo.brresearchgate.net

Simulation of Photophysical Parameters and Excited State Processes

Computational simulations are vital for predicting the photophysical parameters of AlPcOH and understanding the processes that occur following light absorption. The aggregation state of the molecule is known to significantly alter its photophysical properties. scielo.br

TD-DFT calculations are the primary tool for simulating photophysical parameters such as absorption and fluorescence spectra. researchgate.netresearchgate.net As discussed, these simulations can demonstrate how the monomer/dimer ratio in a solution, which is dependent on concentration and solvent, affects the observed spectra. researchgate.netbohrium.com For instance, the formation of aggregates typically leads to a decrease in fluorescence quantum yield compared to the monomeric form. This quenching is a result of new non-radiative decay pathways becoming available in the aggregated state.

Beyond spectral simulations, computational chemistry can provide insight into other excited-state processes. This includes the efficiency of intersystem crossing from the excited singlet state to the triplet state, which is a crucial step for applications like photodynamic therapy that rely on the generation of singlet oxygen. researchgate.net The lifetime of the triplet state and the quantum yield of singlet oxygen are key parameters that can be influenced by aggregation and the molecular environment. researchgate.net Hybrid materials, where AlPcOH is adsorbed onto surfaces like nanoclays, have been computationally and experimentally studied to see how such interactions can enhance photophysical efficiency in aqueous environments by preventing aggregation. researchgate.net

Calculation of Absorption Cross Sections and Emission Characteristics

Computational quantum chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a powerful tool for calculating the electronic absorption and emission spectra of phthalocyanine complexes. nih.govresearchgate.net These calculations are fundamental to understanding their photophysical properties.

First-principles calculations based on DFT are employed to optimize the geometry of the AlPcOH molecule. Following optimization, TD-DFT calculations are performed to determine the UV-Vis absorption spectra. researchgate.net The main results for a monomeric phthalocyanine typically show that the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) has a large oscillator strength, resulting in a high-intensity absorption peak. researchgate.net

The absorption spectrum of phthalocyanines is characterized by two main bands:

The Q-band: Located in the red region of the visible spectrum (typically 600-700 nm), this strong absorption band is crucial for applications like photodynamic therapy as it falls within the "therapeutic window" where light has maximum tissue penetration. researchgate.net The Q-band arises from the π-π* transition of the aromatic 18-electron system of the phthalocyanine macrocycle. nih.gov

The Soret band (or B-band): Found in the near-UV region (around 300-400 nm), this is another intense absorption band. researchgate.netnih.gov

Theoretical calculations can predict the wavelengths and intensities of these bands. For instance, studies on the related aluminum phthalocyanine chloride (AlClPc) have used TD-DFT to calculate the absorption and fluorescence spectra for its monomeric and aggregated forms. researchgate.net These simulations can accurately predict shifts in the absorption spectrum; for example, the formation of certain aggregates (dimers) can lead to a blue shift in the UV-VIS spectra, a phenomenon that can be predicted and explained by computational models. researchgate.net

Furthermore, computational methods can determine two-photon absorption (2PA) cross-sections (σ₂). nih.gov This property is relevant for applications involving two-photon excitation. Studies on metalated phthalocyanines, including an aluminum variant, have measured 2PA cross-sections, finding them to be significantly higher than those of other photosensitizers, confirming the efficiency of phthalocyanines in 2PA processes. nih.gov

Table 1: Calculated vs. Experimental Spectroscopic Data for Phthalocyanine Derivatives This table presents representative data from computational studies on phthalocyanine systems to illustrate the accuracy of theoretical models.

Compound/SystemPropertyCalculated Value (eV)Experimental Value (eV)Computational Method
AlClPc MonomerAbsorption Peak~1.851.85DFT/TD-DFT
AlClPc MonomerFluorescence Peak1.801.82DFT/TD-DFT
ZnPcS₄2-Photon Cross Section (σ₂)Not specified28.6 ± 0.72 GMExperimental Measurement

Modeling of Fluorescence Quenching and Lifetime

Fluorescence quenching, a process that decreases the intensity of fluorescence emission, and fluorescence lifetime, the average time a molecule remains in its excited state, are critical parameters for photosensitizers. Computational modeling provides a framework for understanding the mechanisms that govern these properties.

The interaction of aluminum phthalocyanines with other molecules or nanoparticles can lead to significant fluorescence quenching. For example, the quenching effect of nanographene oxide (nGO) on chloroaluminum phthalocyanine (AlClPc) has been investigated using a combination of DFT and Kinetic Monte Carlo (KMC) simulations. researchgate.netnih.gov These studies revealed that the observed quenching is a result of two combined factors: energy transfer from the excited phthalocyanine to the nGO and a molecular aggregation model. researchgate.netnih.gov

The fluorescence lifetime of aluminum phthalocyanine derivatives can be complex. For disulfonated aluminum phthalocyanine (AlPcS₂), fluorescence decay is often not a single exponential process. acs.orgnih.gov Instead, the data is better fitted to a distribution of exponential lifetimes, which indicates that the phthalocyanine molecules exist in a range of different micro-environments. acs.orgnih.gov The average fluorescence lifetimes for AlPcS₂ in the presence of various microbial cells have been measured to be in the range of 4.85 to 5.95 ns. acs.orgnih.gov

Computational models can also explore the impact of molecular aggregation and conjugation on fluorescence lifetime. researchgate.net At high concentrations or when conjugated to nanoparticles, phthalocyanine molecules can aggregate, leading to self-quenching or non-radiative energy transfer between adjacent molecules. researchgate.net This leads to a decrease in the number of molecules in an excited state and a shortening of the average fluorescence lifetime. researchgate.net For instance, covalent conjugation of an aluminum octacarboxy phthalocyanine to a nanoparticle was found to decrease the phthalocyanine's fluorescence lifetime in solution.

Table 2: Factors Influencing Fluorescence Lifetime of Aluminum Phthalocyanines

SystemObserved EffectUnderlying MechanismComputational Approach
AlClPc with Nanographene OxideFluorescence QuenchingEnergy Transfer & Molecular AggregationDFT, Kinetic Monte Carlo (KMC)
AlPcS₂ in Biological MediaDistributed Lifetimes (4.85-5.95 ns)Multiple Micro-environmentsTime-correlated single photon counting (TCSPC) data analysis
AlPc Conjugated to NanoparticlesDecreased Fluorescence LifetimeAggregation, Non-radiative Energy TransferSpectroscopic analysis, lifetime measurements

Computational Analysis of Intermolecular Interactions and Complex Formation

The biological and material science applications of this compound are dictated by its interactions with its surrounding environment. Computational analysis is indispensable for elucidating the nature of these intermolecular forces and the structure of the resulting complexes.

Phthalocyanine-Amino Acid Interactions and Coordination Modes (Axial vs. Equatorial)

The interaction between phthalocyanines and biomolecules like amino acids is of significant interest. DFT calculations have been used to study the complexes formed between aluminum octacarboxyphthalocyanine hydroxide (Al(OH)PcOC), a derivative of AlPcOH, and various amino acids, including L-serine, glycine, L-histidine, L-tryptophan, and L-cysteine. nih.gov

These computational studies, using methods like B3LYP/6-31G*, investigate two primary modes of interaction: nih.gov

Axial Coordination: The amino acid coordinates directly to the central aluminum atom, displacing the hydroxide ligand. This mode of interaction is shown to significantly reduce the non-planarity of the phthalocyanine ring, which in turn alters the molecule's electronic structure. nih.gov

Equatorial Interaction: The amino acid interacts with the peripheral substituent groups of the phthalocyanine, for example, through hydrogen bonding with the carboxylic acid groups in Al(OH)PcOC. nih.gov This type of interaction does not substantially change the structure of the central phthalocyanine core and results in only minor changes to the electronic absorption spectrum, such as a slight increase in band intensity. nih.gov

These computational findings align well with experimental data, confirming that equatorial interactions via hydrogen bonding are a likely mode of association in aqueous solutions that does not perturb the core photophysical properties of the phthalocyanine. nih.gov

Phthalocyanine-Protein Binding Mechanisms (e.g., albumin interaction)

Understanding how phthalocyanines bind to carrier proteins like human serum albumin (HSA) is crucial. While direct computational modeling of the large AlPcOH-albumin complex is challenging, a combination of experimental data and computational studies on related systems provides significant insight.

Experiments have shown that the presence of albumin can increase the photostability of aluminum octacarboxyphthalocyanine hydroxide. nih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the binding of small molecules to proteins. For example, simulations of phthalic acid esters (which are structurally related to the phthalocyanine macrocycle) binding to HSA have shown that the interaction is primarily driven by hydrophobic forces and that the molecules bind within specific sub-domains of the protein. nih.gov MD simulations also revealed that binding can induce slight conformational changes in the albumin protein and that the resulting complex is more stable than the free protein. nih.gov

Furthermore, MD simulations of Al(III) ions binding to amyloid-β peptides demonstrate that stable coordination occurs with acidic residues like glutamate (B1630785) and aspartate. nih.gov These simulations show that aluminum binding has a major impact on the peptide's structure and dynamics, inducing significant changes in its secondary structure. nih.gov These studies provide a framework for how AlPcOH might interact with protein binding pockets, likely involving coordination of the central aluminum atom with acidic or histidine residues and hydrophobic or hydrogen-bonding interactions involving the macrocycle itself.

Host-Guest Interactions within Supramolecular Systems

This compound can act as a component in larger, non-covalently assembled supramolecular systems. These host-guest interactions are governed by forces such as π-π stacking, hydrogen bonding, and van der Waals attractions. researchgate.netnih.gov

Computational chemistry is used to model the self-aggregation of AlPcOH, which is a form of host-guest interaction where the molecule itself acts as both host and guest. DFT calculations on AlClPc, for instance, have been used to determine the structures of different types of dimers (H- and J-aggregates) that form in solution. researchgate.net These calculations help explain experimental observations, such as how the concentration of water in a solvent mixture can dramatically alter the monomer-dimer equilibrium. researchgate.net In water-ethanol mixtures, AlPcOH has been observed to form dimers linked by hydrogen bonds or Al-O-Al bridges at moderate water concentrations, and more complex, higher-order aggregates in solutions with high water content.

Beyond self-assembly, AlPcOH can be a guest within a larger host system, such as the cavities of cyclodextrins or the matrix of a polymer. nih.gov Computational studies on general host-guest complexes, using methods from molecular mechanics to ab initio quantum chemistry, can determine the geometry and energetics of these interactions. nih.gov Such analyses confirm the specific interactions, like hydrogen bonds, that stabilize the host-guest complex and can rationalize the observed photophysical changes upon encapsulation. nih.govnih.gov

Advanced Materials Science Applications of Aluminum Phthalocyanine Hydroxide

Fabrication and Characterization of Thin Films

The performance of devices based on aluminum phthalocyanine (B1677752) hydroxide (B78521) is critically dependent on the quality, structure, and properties of the thin films. Consequently, extensive research has been dedicated to controlling the film fabrication process and characterizing the resulting material.

The method of deposition is a crucial factor that determines the morphology, crystallinity, and molecular orientation of phthalocyanine films. Several techniques are employed to fabricate thin films of aluminum phthalocyanine compounds.

Vacuum Thermal Evaporation (VTE): This is a common physical vapor deposition (PVD) method used for creating highly pure, uniform thin films of phthalocyanines, which are often insoluble in common solvents. nih.govnih.gov In this process, a precursor material like chloroaluminum phthalocyanine (AlClPc) is heated in a high vacuum environment (e.g., 10⁻⁵–10⁻⁶ Torr) until it sublimes. nih.govoldcitypublishing.com The resulting vapor then condenses onto a target substrate, forming a thin film. nih.govresearchgate.net The properties of the film, such as crystallinity and grain structure, can be controlled by adjusting parameters like substrate temperature and deposition rate. nih.govsquarespace.com For instance, higher substrate temperatures generally provide molecules with more kinetic energy to migrate and form larger, more ordered crystalline structures. nih.gov

Drop Casting and Spin Coating: These are solution-based techniques that offer a simpler, lower-cost alternative to vacuum methods. acs.org For these methods, the phthalocyanine material must be dissolved in a suitable solvent. While many phthalocyanines have low solubility, derivatives can be synthesized to improve it. nih.govacs.org In spin coating, a solution is dropped onto a spinning substrate, and the centrifugal force spreads the liquid to create a thin, uniform film as the solvent evaporates. kashanu.ac.ir The final film morphology is influenced by factors such as solution concentration, solvent evaporation rate, and substrate speed. nih.gov

Electrosynthesis: While less commonly cited specifically for aluminum phthalocyanine hydroxide, electrosynthesis represents a method for depositing thin films of various metal phthalocyanines. This technique involves the electrochemical reduction or oxidation of precursor molecules to form a film on an electrode surface.

The surface structure and internal arrangement of the thin film are paramount to its function. Researchers use advanced microscopy techniques to analyze these features.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These are the primary tools for investigating the surface topography of phthalocyanine films. nih.govrsc.org AFM provides detailed three-dimensional images of the surface, revealing features like grain size, shape, and surface roughness. nih.govresearchgate.net For example, AFM studies on chloroaluminum phthalocyanine films have shown that as-deposited films can consist of a high density of small, elongated grains with a surface roughness of around 18 nm. researchgate.net Post-deposition annealing can lead to the formation of larger crystallites and a change in surface roughness. researchgate.net SEM is also used to observe the film's surface morphology, particularly changes like the formation of large, rod-like fibers at elevated substrate temperatures during deposition. nih.gov

The table below summarizes findings from AFM characterization of chloroaluminum phthalocyanine films under different annealing conditions.

Film ConditionDescriptionResulting MorphologyRMS Roughness
As-deposited AlClPc Film directly after vacuum deposition.High density of small, elongated, azimuthally disordered grains.~18 nm researchgate.net
Annealed at 200°C Film heated under ambient conditions.Characterized by the formation of bigger crystallites.~10 nm researchgate.net
Annealed at 200°C in Magnetic Field Film heated in the presence of a 1 T magnetic field.Formation of elongated crystallites with preferential orientation.Not specified nih.govresearchgate.net
Annealed at 300°C Film heated under ambient conditions.Leads to chemical transformation to (PcAl)₂O.Not specified researchgate.net

Interactive Data Table: Click on column headers to sort.

Thin films of aluminum phthalocyanine are not static and can undergo significant chemical changes, either intentionally or as a result of environmental exposure.

Hydrolysis: A key transformation involves the hydrolysis of a precursor, chloroaluminum phthalocyanine (AlClPc), to form hydroxyaluminum phthalocyanine (Al(OH)Pc). researchgate.netresearchgate.net This reaction occurs in the presence of water. Further reaction, often promoted by annealing, can lead to the formation of a dimer, μ-(oxo)bis[phthalocyaninato] aluminum(III), commonly denoted as (PcAl)₂O. researchgate.netnih.gov This dimerization reaction is crucial as it changes the chemical composition and, consequently, the properties of the film. nih.gov

Magnetic Field-Induced Reactions: Research has revealed that the application of an external magnetic field can influence chemical transformations in these films. nih.gov Specifically, heating an AlClPc film to 200°C in the presence of a 1 T magnetic field was shown to induce its transformation to (PcAl)₂O. nih.govresearchgate.netaip.org This is a significant finding because, without the magnetic field, a higher temperature of 300°C is required to achieve the same transformation. nih.govaip.org The magnetic field not only lowers the reaction temperature but also promotes the formation of elongated crystallites with a preferential orientation. nih.govresearchgate.net

The orientation of the planar phthalocyanine molecules relative to the substrate surface is a determining factor for many of the film's properties, including charge transport and optical absorption. researchgate.netrsc.org Molecules can either lie flat on the substrate or adopt a standing (edge-on) orientation, often forming stacked columnar structures. researchgate.netiupac.org

Spectroscopic techniques are employed to determine this orientation:

Raman Spectroscopy and Near-Edge X-ray Absorption Fine Structure (NEXAFS): These complementary techniques are powerful tools for probing molecular orientation. researchgate.netnih.gov By analyzing the polarization dependence of spectral features, scientists can deduce the average tilt angle of the phthalocyanine macrocycles within the film. researchgate.netnih.gov Studies on AlClPc films have used these methods to monitor how the molecular orientation changes during chemical transformations, such as the conversion to (PcAl)₂O. researchgate.netnih.gov

The orientation is heavily influenced by the substrate material and deposition conditions. researchgate.net For example, using a templating layer can induce a specific orientation, which in turn affects the performance of organic photovoltaic devices by altering the energy offset at the donor/acceptor interface. rsc.org

The electronic structure of this compound gives rise to distinct electrical and optical characteristics that are harnessed in various applications.

Optical Properties: Aluminum phthalocyanine films exhibit strong absorption in the visible and near-infrared regions of the spectrum. researchgate.netscirp.org Their UV-Vis absorption spectra are characterized by two main features: the intense Q-band in the visible region (around 600-800 nm) and the Soret band (or B-band) in the near-UV region (around 300-400 nm). nih.govresearchgate.netscirp.org The exact position and shape of these bands are sensitive to the molecular aggregation and crystalline phase (polymorphism) of the film. researchgate.net For instance, the as-deposited triclinic phase of AlClPc shows a broad Q-band with a maximum around 760-770 nm. researchgate.netaip.org The optical band gap (Eg) for aluminum phthalocyanine (AlPc) thin films has been determined to be approximately 2.6 eV. researchgate.netutq.edu.iq

Electrical Properties: Aluminum phthalocyanine compounds are known organic semiconductors. scirp.org Their electrical properties are anisotropic, meaning that charge transport is more efficient along the stacking direction of the molecules. scirp.org The conductivity and other electrical parameters can be extracted from current-voltage (I-V) characteristics of heterojunction devices, such as an Au/AlPc/Si/Al structure. researchgate.net These properties are fundamental to their use in electronic devices like organic thin-film transistors (OTFTs). rsc.org

The table below summarizes key optical and electrical parameters reported for aluminum phthalocyanine thin films.

PropertyValue/CharacteristicReference
Optical Band Gap (Eg) 2.6 eV researchgate.netutq.edu.iq
Urbach Energy (Eu) 33 meV researchgate.net
Q-band Absorption ~600-800 nm researchgate.netaip.orgscirp.org
Soret (B-band) Absorption ~300-400 nm scirp.org
Semiconducting Nature Intrinsic molecular semiconductor scirp.org

Interactive Data Table: Click on column headers to sort.

Hybrid Material Systems and Nanocomposites

To further enhance functionality, this compound is incorporated into more complex material systems.

Hybrid Materials: this compound has been combined with other materials to create functional hybrids. In one study, Al(OH)Pc was dispersed in a sol-gel glass matrix along with other metal phthalocyanines. researchgate.net This combination was found to enable faster response and recovery times and better stability for vapor sensing applications. researchgate.net

Nanocomposites: Nanocomposites are formed by integrating aluminum phthalocyanine with nanostructured materials. For example, a novel composite was synthesized by decorating multiwalled carbon nanotubes (MWCNTs) with an aluminum(III) phthalocyanine complex. nih.gov SEM imaging confirmed the presence of the phthalocyanine on the surface of the MWCNTs. nih.gov This nanocomposite demonstrated good performance in the electrochemical oxidation of glucose and reduction of hydrogen peroxide, indicating its potential for use in non-enzymatic sensors. nih.gov Another system involves the use of a hydrogel containing hydroxy-aluminum phthalocyanine nanoparticles for biomedical applications. nih.gov

Integration with Nano-Clays and Layered Silicates for Enhanced Properties

The incorporation of this compound into nano-clays and layered silicates represents a key strategy for modulating its photophysical behavior, particularly in aqueous environments where it tends to aggregate. nih.govresearchgate.net Aggregation often quenches fluorescence and reduces the efficiency of photodynamic processes. researchgate.net

Novel organic-inorganic hybrid materials have been developed by combining AlPcOH with nanoscaled layered silicates. nih.gov This integration allows for the exploitation of its unique photophysical properties in aqueous solutions. Research has shown that the formation of these hybrids leads to a significant enhancement of the photophysical efficiency of AlPcOH. nih.gov Specifically, the interaction with nano-clays can prevent the undesirable aggregation of the phthalocyanine molecules, thereby preserving their monomeric form which is essential for high fluorescence and singlet oxygen generation. nih.govresearchgate.net

Key Research Findings:

Enhanced Emission: Hybrid formation with nano-clays allows for efficient emission from AlPcOH in an aqueous ambiance, a condition under which the native compound's properties are typically diminished due to aggregation. nih.gov

Stabilization: Layered silicates act as a solid support, spatially separating the AlPcOH molecules and preventing the π-π stacking that leads to aggregation and loss of photoactivity.

ParameterAlPcOH in Aqueous SolutionAlPcOH-Nano-Clay Hybrid in Aqueous Solution
Aggregation State High tendency to form non-fluorescent aggregatesStabilized in a monomeric or less aggregated state
Photophysical Efficiency LowSignificantly boosted emission and efficiency nih.gov

Composite Formation with Fullerenes (C60) and Carbon Nanostructures (SWCNT, Graphene)

The combination of aluminum phthalocyanine with carbon-based nanomaterials like fullerenes (C60), single-walled carbon nanotubes (SWCNTs), and graphene has led to the development of advanced composites with significant potential in electronics and photonics. These composites leverage the electron-donating nature of phthalocyanines and the electron-accepting capabilities of carbon nanostructures.

Fullerene (C60) Composites: Supramolecular dyads composed of aluminum phthalocyanine and fullerene C60 derivatives have been synthesized and studied. cyberleninka.ruresearchgate.net In these systems, photoinduced electron transfer can occur from the phthalocyanine (donor) to the fullerene (acceptor). rsc.org This charge separation is a critical process for photoelectric conversion. Research on composite nanoparticles of partially hydrolyzed aluminum phthalocyanine chloride and C60 has demonstrated both photoanodic and photocathodic characteristics, functioning similarly to a p/n junction. researchgate.net

Photophysical Effects: The formation of AlPc-C60 dyads leads to partial fluorescence quenching compared to the native AlPc, which indicates an electronic interaction and potential charge transfer between the two components. cyberleninka.rursc.org

Enhanced Photocurrent: In photoelectrochemical cells, the AlPc/C60 composite facilitates efficient charge separation at the interface, leading to the generation of a stable photoanodic current. researchgate.net

Carbon Nanotube and Graphene Composites: Graphene has been shown to be an effective medium for preventing the aggregation of aluminum phthalocyanine, stabilizing it in its monomeric form. researchgate.net This stabilization is crucial for maintaining the optical properties of the phthalocyanine. researchgate.net While unsubstituted phthalocyanines are generally stable, studies have revealed that interaction with pentagonal-ring defects common in graphene-derived nanomaterials can promote the pyrolysis of the phthalocyanine molecule under conditions where it would normally be stable. nih.gov

Key Research Findings for Carbon Nanocomposites:

Aggregation Prevention: Graphene sheets act as a dispersing agent, preventing the π-π stacking of AlPc molecules and preserving their monomeric absorption and emission characteristics. researchgate.net

Charge Transfer: The interface between phthalocyanines and carbon nanostructures serves as a site for efficient photoinduced charge transfer, enhancing the generation of free charge carriers. rsc.org

Polymer-Phthalocyanine Composites for Functional Materials

Incorporating aluminum phthalocyanine into polymer matrices is a versatile method for creating robust, processable, and functional materials. rsc.org Polymers can serve as hosts that prevent aggregation, enhance solubility, and provide a solid-state framework for various applications. rsc.orgnih.gov The properties of these composites depend on how the phthalocyanine unit is incorporated into the macromolecular structure, which can be as a side-chain, part of the main-chain, or as a network component. rsc.org

A notable example is the association of aluminum-phthalocyanine chloride (AlPc) with poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles. nih.gov This formulation creates a water-dispersible system that overcomes the hydrophobicity of AlPc. In aqueous media like PBS, where free AlPc shows negligible absorption and fluorescence due to aggregation, the AlPc-nanoparticle composite exhibits significantly improved photophysical characteristics, including a strong Q-band absorption and intense fluorescence. nih.gov

Composite SystemHost PolymerKey FindingReference
AlPc-NPPoly(methyl vinyl ether-co-maleic anhydride) (PVM/MA)Overcomes aggregation in aqueous media, enhancing photochemical performance. nih.gov
Trimeric ZnPc FilmPoly(methylmethacrylate) (B3431434) (PMMA)Displays a much larger nonlinear absorption coefficient compared to the Pc in solution. rsc.org

These polymer composites are central to the development of "functional polymers," where the unique properties of the phthalocyanine are harnessed within a processable and stable material. researchgate.netwiley.commdpi.comrsc.org

Applications in Optical and Photonic Technologies

The exceptional optical properties of this compound, characterized by strong absorption in the red region of the visible spectrum, make it a valuable material for a range of optical and photonic technologies. researchgate.netfrontiersin.org

Optical Limiting Materials and Mechanisms

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident laser intensity. This property is crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. Phthalocyanines are excellent candidates for optical limiting due to their strong reverse saturable absorption (RSA) characteristics. acrhem.orgresearchgate.net

Research on related metallophthalocyanines doped in polymer films, such as poly(methylmethacrylate) (PMMA), has shown they possess large nonlinear absorption coefficients and low limiting thresholds, making them effective optical limiting materials. rsc.orgacrhem.org The strong nonlinear refraction observed in these materials also contributes to their limiting behavior. acrhem.org

Photoelectric Conversion Devices (e.g., solar energy transformers, photoelectrodes)

Aluminum phthalocyanine and its derivatives are widely studied as the electron-donating (p-type) material in organic photovoltaic (OPV) devices and photoelectrodes. researchgate.netrsc.orgmdpi.com Their strong absorption in the visible and near-infrared regions of the solar spectrum allows for efficient light harvesting. jchemrev.com

In a typical heterojunction device, a layer of aluminum phthalocyanine is paired with an electron-accepting (n-type) material, such as fullerene C60. researchgate.netmdpi.com When the phthalocyanine molecule absorbs a photon, it creates an exciton (B1674681) (a bound electron-hole pair). This exciton diffuses to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor (C60) and the hole remains on the phthalocyanine. rsc.org This charge separation process is the fundamental step in generating a photocurrent. rsc.org

Research on AlPc-based Photoelectrodes:

Composite nanoparticles of partially hydrolyzed aluminum phthalocyanine chloride and C60 have been used to coat electrodes. researchgate.net

These electrodes exhibit both photoanodic (electron donation) and photocathodic (electron acceptance) behavior. researchgate.net

Under illumination, these composite electrodes generate a stable photocurrent, demonstrating their function as effective photoelectric conversion systems. researchgate.net

The modification of the axial ligand on the aluminum center (e.g., from chloride to fluoride) can significantly alter the electronic properties (like the HOMO level) and solid-state packing of the phthalocyanine, which in turn impacts the performance of the photovoltaic device. rsc.org

Optical Sensor Development

This compound (AlPcOH) and related phthalocyanine compounds are pivotal in the advancement of optical sensor technology. Their exceptional electronic and optical properties, characterized by strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, make them highly effective as the active sensing layer in various optical detection systems. frontiersin.orgresearchgate.net The sensing mechanism is often based on the modulation of the phthalocyanine's optical properties—such as absorption, fluorescence, or surface plasmon resonance (SPR)—upon interaction with a target analyte. mdpi.com

Phthalocyanine-based sensors are utilized for detecting a range of analytes, from gases and volatile organic compounds (VOCs) to substances in solutions. mdpi.com In gas sensing, the interaction between the analyte and the phthalocyanine film can induce changes in the material's electronic structure, leading to a measurable shift in its absorption spectrum. The versatility of phthalocyanines allows for their chemical structure to be tailored by changing the central metal ion or by adding peripheral substituents, which can tune their sensitivity and selectivity towards specific analytes. mdpi.com

A significant application is in SPR sensors, an important method for studying interfacial binding processes. mdpi.com In a typical SPR setup, a thin film of a phthalocyanine derivative is deposited on a metal surface. When an analyte interacts with this film, it alters the refractive index at the interface, causing a shift in the SPR signal. This technique is highly sensitive and can be used for the real-time detection of binding events. mdpi.com The aggregation state of the phthalocyanine molecules, which can be controlled by forming supramolecular assemblies, also plays a crucial role in the sensor's performance. For instance, the interaction of AlPcOH with various organic vapors can be modulated by dispersing it in sol-gel glass matrices, where the addition of AlPcOH to other metal phthalocyanine composites has been shown to enable faster response and recovery times. researchgate.net

Furthermore, the nonlinear optical (NLO) properties of aluminum phthalocyanines are being explored for applications in optical limiting, which is crucial for protecting sensitive optical components from high-intensity laser light. nih.govrsc.org The mechanism behind this is typically reverse saturable absorption, where the material's absorption increases with increasing light intensity. nih.gov Research on chloroaluminum-phthalocyanine with tetra-alpha-butoxy chains (AlCl-Pc-OC4) has demonstrated good optical limiting performance, indicating its potential as a material for such protective devices. nih.gov

Catalytic Applications and Mechanistic Insights

The unique electronic structure and coordination chemistry of this compound make it a versatile catalyst in several classes of chemical reactions. Its activity is centered on the aluminum ion and the highly conjugated phthalocyanine macrocycle, which can facilitate electron transfer and substrate activation.

To enhance stability, recyclability, and ease of separation, phthalocyanine catalysts are often immobilized on solid supports, creating heterogeneous catalytic systems. While specific studies focusing solely on this compound on silica (B1680970) or hydrotalcite are not prevalent, the principle is well-established with other metallophthalocyanines. For example, cobalt phthalocyanine supported on Mg-Al hydrotalcite has been effectively used for the degradation of Rhodamine B dye wastewater. nih.gov Hydrotalcites, or layered double hydroxides, provide a high surface area and basic sites that can act synergistically with the embedded catalyst.

Similarly, metal phthalocyanine tetrasulfonates have been intercalated into layered simple hydroxides (LSH) through anionic exchange. acs.org These hybrid materials demonstrate the feasibility of incorporating phthalocyanine complexes into layered structures. The support not only prevents the aggregation of the phthalocyanine molecules, which can quench their catalytic activity, but can also influence the electronic properties of the catalyst and the reaction mechanism. This approach combines the catalytic prowess of the phthalocyanine with the robust nature of the inorganic support.

Aluminum phthalocyanine complexes have emerged as efficient catalysts for the chemical fixation of carbon dioxide, particularly in its reaction with epoxides to form cyclic carbonates. researchgate.net This cycloaddition reaction is an atom-economical and environmentally significant process. The aluminum center in the phthalocyanine complex functions as a Lewis acid site, coordinating with and activating the epoxide oxygen, which facilitates the ring-opening of the epoxide.

Research has shown that cationic imidazolyl aluminum phthalocyanines can act as highly effective bifunctional catalysts for the cycloaddition of CO₂ to various terminal epoxides, including styrene (B11656) oxide, propylene (B89431) oxide, and epichlorohydrin. researchgate.net These catalysts can achieve high turnover numbers (TONs) and excellent selectivity for cyclic carbonates without the need for a co-catalyst. researchgate.net The reaction mechanism involves the synergistic action of the Lewis acidic metal center and a nucleophilic co-catalyst or functional group that activates the CO₂. The ability to tune the phthalocyanine structure allows for the optimization of catalyst activity and selectivity between the formation of cyclic carbonates and polycarbonates. researchgate.net

Catalyst SystemEpoxide SubstrateProductYield/SelectivityReference
Cationic imidazolyl Al(III) PhthalocyanineStyrene Oxide, Propylene Oxide, etc.Cyclic CarbonatesTON up to 1414, 100% selectivity researchgate.net
Carboxyl-functionalized ionic polymer (PIMBr-COOH)EpichlorohydrinCyclic Carbonate94% yield nih.gov

This table showcases the catalytic efficiency of phthalocyanine-related systems in CO2 cycloaddition reactions.

Metallophthalocyanines are effective photocatalysts for the degradation of persistent organic pollutants in water. While Rhodamine B (RhB) is a stable xanthene dye, it can be broken down through advanced oxidation processes catalyzed by materials like this compound. researchgate.net The photocatalytic process is initiated by the absorption of light by the phthalocyanine molecule, which promotes it to an excited state. This excited state can then generate reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which are powerful oxidizing agents that degrade the organic pollutant molecules. nih.gov

Studies on related systems, such as cobalt phthalocyanine supported on Mg-Al hydrotalcite, have demonstrated the kinetics of RhB degradation, which often follows a first-order reaction model. nih.gov Other nanostructured catalysts like TiO₂ nanowires and ZnO have also been shown to be highly efficient in degrading RhB under UV-visible light. researchgate.netjournalcsij.com The efficiency of degradation is dependent on factors like catalyst concentration, light intensity, and pH. The use of phthalocyanine-based catalysts offers an advantage due to their strong absorption in the visible light spectrum, allowing for the utilization of a broader range of solar energy. frontiersin.org

CatalystPollutantDegradation EfficiencyReference
Cobalt Phthalocyanine on Mg-Al HydrotalciteRhodamine BRate constant k = 66.2 x 10⁻⁴/min⁻¹ at 62.5 °C nih.gov
TiO₂ Nanowires (TiO₂NWs)Rhodamine B~96.44% degradation researchgate.netjournalcsij.com
ZnS NanoparticlesRhodamine BEffective degradation under UV light frontiersin.org

This table compares the performance of different catalysts in the degradation of Rhodamine B.

This compound exhibits significant electrocatalytic properties, a characteristic shared by many metallophthalocyanines. rsc.org These properties are crucial for applications in energy conversion and storage, such as in fuel cells and metal-air batteries. Phthalocyanines are particularly studied for their role in catalyzing the oxygen reduction reaction (ORR), the oxygen evolution reaction (OER), and the carbon dioxide reduction reaction (CO₂RR). rsc.orgresearchgate.net

The electrocatalytic activity is highly dependent on the central metal ion. nih.govresearchgate.net The metal center acts as the primary active site where redox reactions occur. For instance, in the electrocatalytic oxidation of hydroxide, cobalt phthalocyanine has shown greater activity compared to other metal-centered phthalocyanines. nih.gov When phthalocyanines are immobilized on an electrode surface, they can facilitate electron transfer between the electrode and the substrate in solution. Hybrid materials, such as metal phthalocyanine tetrasulfonates intercalated in layered simple hydroxides, have shown interesting electrocatalytic behavior toward the reduction of oxygen. acs.org The choice of the metal center and the molecular engineering of the phthalocyanine ligand are key strategies for optimizing the efficiency of these electrocatalysts for specific reactions. researchgate.net

Supramolecular Assemblies for Controlled Release Mechanisms (focus on material properties)

The formation of supramolecular assemblies is a key strategy for harnessing the potential of this compound in applications requiring controlled release, such as drug delivery. arizona.edu Phthalocyanine molecules, including AlPcOH, are largely hydrophobic and tend to aggregate in aqueous environments. nih.gov This aggregation can quench their photoactivity and limit their bioavailability. nih.gov Supramolecular chemistry offers a solution by organizing these molecules into well-defined nanostructures where they can remain in a monomeric, active state. researchgate.netresearchgate.net

The release of the encapsulated agent can be triggered by changes in the local environment, such as pH or temperature, or by an external stimulus like light. The self-assembly of water-soluble phthalocyanine derivatives can lead to nanostructures with high photothermal activity, making them suitable for photothermal therapy where heat is generated to destroy cancer cells upon light irradiation. nih.gov The controlled disassembly of these supramolecular structures at a target site allows for the specific release of the therapeutic agent, enhancing efficacy and minimizing side effects.

Thermoresponsive Hydrogel Integration and Release Kinetics

The integration of this compound (AlPcOH) and its derivatives into thermoresponsive hydrogels represents a significant advancement in creating smart drug delivery platforms, particularly for topical and localized applications. These hydrogels are designed to be in a liquid state at room temperature for ease of administration and to transition into a gel phase at physiological temperatures, ensuring prolonged contact and sustained release at the target site.

A prominent example of such a system involves the use of bioadhesive and thermoresponsive hydrogels composed of Pluronic F127 and Carbopol 934P. acs.orgnih.govdntb.gov.ua Pluronic F127, a triblock copolymer, is well-known for its thermo-gelling properties, while Carbopol 934P is added to enhance the hydrogel's mucoadhesive and bioadhesive characteristics. acs.orgresearchgate.net The incorporation of aluminum phthalocyanine chloride (a closely related compound often used in these studies) has been shown to have a minimal effect on the fundamental properties of the hydrogel matrix. acs.orgnih.gov Rheological analyses have demonstrated that the gelation temperature of the hydrogel is only slightly altered by the presence of the photosensitizer. For instance, in a Pluronic F127 and Carbopol 934P system, the gelation temperature changed from 27.2 ± 0.1 °C in the absence of the photosensitizer to 28.5 ± 0.9 °C when the concentration of aluminum phthalocyanine chloride was increased to 1 mmol L⁻¹. acs.orgnih.gov This indicates that the photosensitizer can be effectively loaded without compromising the hydrogel's desired thermoresponsive behavior.

The release kinetics of the phthalocyanine from these hydrogels are primarily governed by matrix erosion. acs.orgnih.gov As the hydrogel network gradually degrades or dissolves in the physiological environment, the encapsulated photosensitizer, often in the form of micelles within the gel structure, is released. acs.orgnih.gov This mechanism allows for a sustained release profile, which is crucial for applications like photodynamic therapy where a consistent concentration of the photosensitizer is required over a specific period. acs.orgjkslms.or.kr Permeation studies using these platforms have shown excellent potential, allowing the photosensitizer to partition into deeper layers of the skin, a critical factor for treating dermatological conditions. acs.orgnih.gov The design of these hydrogels leverages the unique properties of both the polymer network and the photosensitizer to create a sophisticated and targeted delivery vehicle. rsc.orgmdpi.com

Table 1: Properties of Thermoresponsive Hydrogels with Aluminum Phthalocyanine

Hydrogel Composition Photosensitizer Gelation Temperature (°C) Release Mechanism Key Findings
Pluronic F127 and Carbopol 934P (FCarb) Aluminum Phthalocyanine Chloride 27.2 (without Pc) to 28.5 (with 1 mmol L⁻¹ Pc) acs.orgnih.gov Matrix Erosion acs.orgnih.gov Enhanced skin adhesion and permeation; minimal impact of photosensitizer on gelling temperature. acs.orgnih.gov
Pluronic® F-127 and Carbopol® 934P Hydroxy-aluminum phthalocyanine (AlPcOH) Not specified Hydrogel degradation nih.gov The hydrogel undergoes complete degradation in 14 days at 37°C, resulting in the release of phthalocyanine. nih.gov

Polymeric and Nanocarrier Systems for Targeted Delivery Studies

To overcome the inherent hydrophobicity and aggregation tendency of aluminum phthalocyanine in aqueous environments, which can significantly reduce its efficacy, various polymeric and nanocarrier systems have been developed. nih.govnih.govresearchgate.net These systems are designed to improve solubility, enhance stability, prolong blood circulation, and facilitate targeted delivery to specific tissues, such as tumors, through passive or active targeting mechanisms. nih.govscirp.org

Polymeric nanoparticles, including micelles and polymersomes, are among the most promising vehicles for phthalocyanine delivery. bohrium.comresearchgate.net Amphiphilic block copolymers are frequently used to create these nanostructures. For example, micelles based on poly(ethylene glycol)-block-poly(caprolactone) (PEG-b-PCL) have been successfully used to encapsulate aluminum phthalocyanine (AlPc). nih.govmdpi.com These nanocarrier systems offer high loading efficiency for the photosensitizer and provide controlled release, which is essential for optimizing therapeutic efficacy. nih.gov The PEG shell of these nanoparticles provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time, which allows for enhanced accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. nih.govscirp.org

Another innovative approach involves the use of poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles as carriers for aluminum-phthalocyanine chloride (AlPc). nih.gov These nanoparticles are water-dispersible and biodegradable. The anhydride (B1165640) groups in the PVM/MA polymer can be hydrolyzed to carboxylic acids, which can interact with biological membranes and potentially enhance cellular uptake. nih.gov Studies have shown that AlPc encapsulated in PVM/MA nanoparticles exhibits improved photophysical properties in aqueous media compared to the free photosensitizer. nih.gov Furthermore, these nanoparticles have demonstrated effective photodynamic activity against cancerous cell lines in vitro, with higher incorporation observed in cancerous cells compared to noncancerous cells, likely due to the higher endocytic activity of tumor cells. nih.gov

The development of these advanced nanocarrier systems allows for the transformation of hydrophobic photosensitizers like this compound into effective therapeutic agents by addressing the critical challenges of delivery and targeting in a biological system. mdpi.commdpi.com

Table 2: Polymeric and Nanocarrier Systems for Aluminum Phthalocyanine Delivery

Nanocarrier System Polymer Composition Photosensitizer Key Findings
Micelles Poly(ethylene glycol)-block-poly(caprolactone) (PEG-b-PCL) Aluminum Phthalocyanine (AlPc) Conferred high photosensitizer loading efficacy and controlled release; increased biodistribution and organ uptake compared to free photosensitizer in vivo. nih.govmdpi.com
Nanoparticles (NPs) Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) Aluminum-phthalocyanine chloride (AlPc) Improved photophysical and photochemical properties in aqueous media; effective against cancerous cells in vitro with preferential uptake. nih.gov
Nanoemulsion Castor oil and Cremophor ELP® Aluminum-phthalocyanine chloride (AlPc) Produced monodisperse nanodroplets (~25 nm); showed intense photodynamic activity against human breast adenocarcinoma MCF-7 cells, unlike free AlPc. researchgate.net

Research Perspectives and Future Directions

Emerging Synthesis and Derivatization Approaches for Fine-Tuned Properties

The precise control over the molecular architecture of aluminum phthalocyanine (B1677752) hydroxide (B78521) is paramount to unlocking its full potential. Researchers are actively developing novel synthetic and derivatization strategies to fine-tune its electronic and photophysical properties. A key area of focus is the modification of both the peripheral macrocycle and the axial ligand.

Axial substitution, in particular, has proven to be a powerful tool for modulating the compound's behavior. By replacing the hydroxide ligand with other functional groups, scientists can significantly alter the molecule's solubility, aggregation tendencies, and excited-state dynamics. For instance, the introduction of bulky axial substituents can effectively hinder intermolecular interactions, thereby reducing aggregation and enhancing fluorescence quantum yields in solution. elsevierpure.com

Peripheral substitution offers another avenue for tailoring the properties of aluminum phthalocyanine. The attachment of various functional groups to the outer phthalocyanine ring can influence its electronic structure and, consequently, its absorption and emission characteristics. These modifications are crucial for adapting the molecule to specific applications, such as targeted photodynamic therapy or integration into polymer matrices.

Furthermore, the creation of supramolecular assemblies represents a sophisticated approach to harnessing the properties of aluminum phthalocyanine hydroxide. By forming non-covalent complexes with other molecules, such as fullerenes or cyclodextrins, researchers can construct intricate donor-acceptor systems with unique photophysical behaviors, paving the way for applications in artificial photosynthesis and molecular electronics. The synthesis of porphyrin-phthalocyanine conjugates, for example, has been shown to facilitate efficient energy and electron transfer processes. rsc.org

Interactive Table 1: Photophysical Properties of Selected Aluminum Phthalocyanine Derivatives

DerivativeAxial LigandPeripheral Substituent(s)Absorption Max (nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference
This compound-OHUnsubstituted~670Low (in aqueous media due to aggregation)Moderate researchgate.net
Aluminum Phthalocyanine Tetrasulfonate-OH4x -SO3H~6800.40 (in water)0.22 (dimeric) - 0.42 (monomeric) researchgate.netnih.gov
Axially Substituted Gallium PhthalocyanineVariousTert-butyl--- rsc.org
Zinc Phthalocyanine-Octa-alkynyl-0.080 - 0.234- nih.gov
Aluminum Phthalocyanine Chloride-ClUnsubstituted~6700.52 (in ethanol)High nih.govmdpi.com

Advanced Characterization Techniques for Complex Aluminum Phthalocyanine Systems

A deep understanding of the structure-property relationships in this compound and its derivatives necessitates the use of a sophisticated suite of characterization techniques. Beyond standard spectroscopic methods, researchers are increasingly employing advanced tools to probe the intricate details of these complex systems.

Transient absorption spectroscopy has emerged as a powerful technique for investigating the excited-state dynamics of aluminum phthalocyanines on timescales ranging from femtoseconds to nanoseconds. rsc.orgsun.ac.za These studies provide invaluable insights into processes such as intersystem crossing, which is the transition from a singlet excited state to a triplet excited state, a critical step in applications like photodynamic therapy where the triplet state leads to the generation of singlet oxygen. oxinst.comnih.gov For instance, studies on copper phthalocyanine have revealed an ultrafast intersystem crossing on the order of 500 femtoseconds. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy , including both 1H and 13C NMR, is instrumental in elucidating the precise molecular structure of newly synthesized derivatives, confirming the successful attachment of axial and peripheral substituents. mdpi.comX-ray Diffraction (XRD) provides crucial information on the crystalline structure and packing of aluminum phthalocyanine molecules in the solid state, which is vital for understanding their performance in devices like organic solar cells. researchgate.net

Scanning Tunneling Microscopy (STM) allows for the direct visualization of individual phthalocyanine molecules on conductive surfaces, offering unprecedented detail about their self-assembly and interaction with substrates. This is particularly important for the development of molecular-scale electronic devices.

Interactive Table 2: Application of Advanced Characterization Techniques

TechniqueInformation ObtainedRelevance to Aluminum Phthalocyanine ResearchExample FindingReference
Transient Absorption SpectroscopyExcited-state lifetimes, intersystem crossing rates, charge transfer dynamics.Understanding photophysical pathways for PDT, solar cells, and photocatalysis.Ultrafast intersystem crossing (~500 fs) observed in copper phthalocyanine thin films. rsc.orgoxinst.comnih.gov
NMR Spectroscopy (1H, 13C)Molecular structure confirmation, identification of substituent groups.Verifying the synthesis of new derivatives with tailored properties.Characterization of aluminum phthalocyanine acetate, propionate, and benzoate (B1203000) derivatives. mdpi.com
X-ray Diffraction (XRD)Crystalline structure, molecular packing in the solid state.Optimizing the performance of organic electronic devices.Characterization of crystalline aluminum phthalocyanine nanoparticles. researchgate.net
Scanning Tunneling Microscopy (STM)Visualization of single molecules, self-assembly on surfaces.Designing molecular-scale electronic components and understanding surface interactions.Studying the self-assembly of copper phthalocyanine on various substrates.

Rational Design Principles for Tailored Photophysical and Aggregation Properties

The ability to predict and control the photophysical and aggregation properties of this compound through rational molecular design is a key objective for advancing its applications. Researchers are establishing design principles based on a growing body of experimental and computational data.

A primary principle is the inhibition of aggregation to enhance photophysical performance in solution. Aggregation often leads to the quenching of fluorescence and a reduction in the quantum yield of singlet oxygen production. core.ac.uk The introduction of bulky axial ligands or peripheral substituents is a well-established strategy to create steric hindrance and prevent the close approach of phthalocyanine macrocycles. elsevierpure.com

The tuning of redox potentials through the introduction of electron-donating or electron-withdrawing groups on the phthalocyanine periphery is another crucial design element. This allows for the precise control of electron transfer processes, which is essential for applications in photocatalysis and artificial photosynthesis. mdpi.com

Computational modeling , particularly using Density Functional Theory (DFT), plays an increasingly important role in the rational design process. researchgate.net Theoretical calculations can predict the electronic structure, absorption spectra, and other photophysical properties of new derivatives before they are synthesized, guiding experimental efforts towards the most promising candidates. These calculations can also provide insights into the nature of intermolecular interactions that drive aggregation.

Interactive Table 3: Design Principles for Tailoring Aluminum Phthalocyanine Properties

Design PrincipleStructural ModificationEffect on PropertiesDesired OutcomeReference
Aggregation Inhibition Introduction of bulky axial ligands or peripheral substituents.Reduces intermolecular π-π stacking.Enhanced fluorescence and singlet oxygen quantum yields in solution. elsevierpure.com
Redox Potential Tuning Attachment of electron-donating or -withdrawing groups to the periphery.Modifies the energy levels of the frontier molecular orbitals.Control over electron transfer processes for catalysis and energy conversion. mdpi.com
Solubility Enhancement Introduction of charged or polar functional groups (e.g., sulfonate, carboxylate).Increases solubility in aqueous media.Enables applications in biological systems and aqueous-phase catalysis. researchgate.net
Shifting Absorption Spectrum Modification of the π-conjugated system (e.g., extending the macrocycle).Shifts the Q-band absorption to longer wavelengths.Improved light harvesting in the near-infrared region for deeper tissue penetration in PDT.

Exploration of Novel Applications in Functional Materials and Catalysis

The unique properties of this compound are driving the exploration of its use in a variety of innovative functional materials and catalytic systems.

In the realm of functional materials , there is significant interest in developing supramolecular assemblies for applications such as chemical sensing and photoacoustic imaging. rsc.orgnih.gov These assemblies can be designed to exhibit changes in their optical or electronic properties upon interaction with specific analytes, forming the basis of highly sensitive and selective sensors.

The field of catalysis represents another promising frontier. Metallophthalocyanines, including aluminum derivatives, have shown catalytic activity in a range of oxidation reactions. mdpi.comcore.ac.ukmdpi.com Their robust nature and ability to mimic the active sites of natural enzymes make them attractive candidates for green chemistry applications. Recent research has also highlighted the potential of phthalocyanine-based heterogeneous catalysts for the electrochemical reduction of carbon dioxide, a key process for converting a greenhouse gas into valuable fuels and chemicals. mdpi.comyildiz.edu.tr

Furthermore, the development of optical limiting materials based on axially substituted phthalocyanines is an active area of research. elsevierpure.comrsc.orgnih.gov These materials exhibit a decrease in transmittance at high light intensities, making them suitable for protecting sensitive optical components and human eyes from intense laser radiation.

Interdisciplinary Research Opportunities in Photophysics and Supramolecular Chemistry

The continued advancement of this compound research hinges on strong interdisciplinary collaborations, particularly at the intersection of photophysics and supramolecular chemistry.

The design and synthesis of complex supramolecular assemblies for applications like artificial photosynthesis require a deep understanding of both non-covalent interactions and photoinduced energy and electron transfer processes. mdpi.comazom.comworldscientific.comrsc.org By combining the light-harvesting capabilities of aluminum phthalocyanine with other molecular components, such as electron acceptors or catalysts, researchers aim to create integrated systems that can efficiently convert solar energy into chemical energy.

The development of phototheranostic agents , which combine diagnostic imaging and therapeutic functions in a single platform, is another area ripe for interdisciplinary research. nih.gov This involves integrating the photophysical properties of aluminum phthalocyanine for photodynamic or photothermal therapy with its potential for fluorescence or photoacoustic imaging, requiring expertise in chemistry, physics, biology, and medicine.

The exploration of phthalocyanine-based molecular electronics also necessitates a collaborative approach. Understanding charge transport through single molecules and self-assembled monolayers requires the combined expertise of synthetic chemists, surface scientists, and physicists. uea.ac.uk These fundamental studies are crucial for the future development of next-generation electronic devices.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing aluminum phthalocyanine hydroxide with high purity?

  • Methodological Answer : this compound is typically synthesized via sulfonation or direct metallation of phthalocyanine precursors. For example, sulfonation involves reacting phthalocyanine with sulfuric acid, followed by hydroxide substitution . Purification often employs high-performance liquid chromatography (HPLC) with gradient elution (e.g., 20–90% methanol) to isolate >90% pure isomers . Key parameters include pH control (e.g., adjusting with NaOH/HCl for solubility) and temperature optimization to prevent degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies Q-band absorption (600–800 nm), critical for evaluating photophysical properties .
  • Fluorescence Spectroscopy : Measures emission spectra to assess photosensitizer efficiency for applications like photodynamic therapy .
  • NMR and Mass Spectrometry : Confirm structural integrity and purity, with 1H^1H-NMR resolving substituent patterns and ESI-MS validating molecular weight .

Q. How can researchers optimize experimental conditions for studying this compound’s stability?

  • Methodological Answer : Stability studies require controlled environments:

  • Thermal Stability : Use thermogravimetric analysis (TGA) under inert atmospheres to track decomposition temperatures .
  • Photostability : Expose samples to calibrated light sources (e.g., diode lasers) and monitor spectral changes via fluorescence kinetics .
  • pH Sensitivity : Conduct titrations (pH 2–12) to identify stability thresholds, noting aggregation or precipitation .

Advanced Research Questions

Q. How do solvent polarity and coordination environments affect the photodynamic activity of this compound?

  • Methodological Answer : Solvent polarity modulates singlet oxygen (1O2^1O_2) generation. For instance:

  • Polar Solvents (e.g., DMSO): Enhance intersystem crossing but may quench 1O2^1O_2 via solvent interactions .
  • Nonpolar Solvents (e.g., toluene): Prolong excited-state lifetimes but reduce solubility.
    Experimental validation involves comparing 1O2^1O_2 quantum yields using chemical traps (e.g., 1,3-diphenylisobenzofuran) under standardized light doses .

Q. What strategies resolve contradictions in reported photophysical data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Sample Purity : Validate via HPLC and elemental analysis to rule out impurities .
  • Experimental Design : Standardize light sources (e.g., wavelength, intensity) and dosimetry .
  • Data Normalization : Report values relative to reference compounds (e.g., methylene blue for 1O2^1O_2 yields) .
    A meta-analysis framework comparing datasets from multiple labs can identify systematic biases .

Q. How can computational modeling complement experimental studies of this compound’s electronic structure?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain absorption spectra and redox behavior .
  • Molecular Dynamics (MD) : Simulates solvent interactions and aggregation tendencies .
    Validate models against experimental UV-Vis and cyclic voltammetry data, adjusting basis sets (e.g., B3LYP/6-31G*) for accuracy .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s cytotoxicity?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log-logistic) to calculate IC50_{50} values .
  • Error Propagation : Account for uncertainties in concentration measurements (e.g., ±5% pipetting error) using Monte Carlo simulations .
  • Reproducibility Checks : Replicate experiments across ≥3 independent trials and report standard deviations .

Q. How should researchers design experiments to distinguish between monomeric and aggregated states of this compound?

  • Methodological Answer :

  • Concentration-Dependent Studies : Use UV-Vis spectroscopy; monomeric states show sharp Q-bands, while aggregates exhibit broadening .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii to detect aggregation .
  • Vary Solvent Composition : Test in binary solvents (e.g., water/ethanol) to identify aggregation thresholds .

Tables for Key Comparative Data

Property This compound Reference
Q-band Absorption (nm)670–750
Decomposition Temperature>300°C (TGA in N2_2)
Singlet Oxygen Quantum Yield0.45–0.65 (in DMSO)
Solubility in PBS (pH 7.4)0.1–0.5 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.